Comprehensive Technical Guide: 2-Amino-3,5-dichlorophenol in Advanced Synthesis
Executive Summary 2-Amino-3,5-dichlorophenol (CAS: 56962-03-9) is a highly specialized halogenated aminophenol derivative that serves as a critical building block in pharmaceutical and agricultural chemistry[1]. Characte...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-3,5-dichlorophenol (CAS: 56962-03-9) is a highly specialized halogenated aminophenol derivative that serves as a critical building block in pharmaceutical and agricultural chemistry[1]. Characterized by a benzene ring substituted with a hydroxyl group, an amino group, and two chlorine atoms, this compound's unique spatial arrangement dictates its distinct electronic properties and reactivity profile[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and self-validating protocols for handling this versatile intermediate.
Physicochemical Profiling
The dual presence of electron-withdrawing chlorine atoms at positions 3 and 5 significantly modulates the pKa of the phenolic hydroxyl group and the nucleophilicity of the adjacent amino group[1]. The compound exhibits moderate lipophilicity, making it preferentially soluble in organic solvents like ethyl acetate and ethanol, while retaining hydrogen-bonding capabilities in protic environments[1].
Table 1: Quantitative Physicochemical Data
Property
Value
IUPAC Name
2-Amino-3,5-dichlorophenol
CAS Registry Number
56962-03-9
Molecular Formula
C₆H₅Cl₂NO
Molecular Weight
178.02 g/mol
LogP (Lipophilicity)
~2.86
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
1
Topological Polar Surface Area
46.25 Ų
Storage Conditions
2-8 °C, Inert Atmosphere
Synthetic Methodology & Experimental Protocol
The synthesis of 2-Amino-3,5-dichlorophenol is classically achieved via the reduction of 3,5-dichloro-2-nitrophenol[2]. In synthetic practice, selecting the correct reducing agent is paramount to preserving the integrity of the molecule.
Fig 1: Experimental workflow for the chemoselective synthesis of 2-Amino-3,5-dichlorophenol.
Step 1: Reagent Preparation and Thermal Activation
Action: Suspend 3,5-dichloro-2-nitrophenol (12.1 mmol) and Stannous Chloride (
SnCl2
, 12.1 mmol) in 30 mL of absolute ethanol. Stir the mixture at 90 °C for 4 hours[2].
Causality & Insight: I strongly advise against using palladium-catalyzed hydrogenation (e.g.,
Pd/C
with
H2
) for this transformation. Palladium systems frequently induce hydrodehalogenation, inadvertently stripping the essential chlorine atoms from the aromatic ring.
SnCl2
provides a chemoselective alternative that reduces the nitro group to an amine without disturbing the aryl chlorides. Ethanol serves as a necessary protic solvent, facilitating the proton-coupled electron transfer required for the reduction.
Validation: This step is self-validating through Thin Layer Chromatography (TLC). The disappearance of the distinct yellow nitro-aromatic spot and the emergence of a highly polar, UV-active amine spot confirms reaction completion[2]. Proceeding prematurely leads to intractable mixtures of nitro and amino phenols.
Step 2: Workup and Phase Extraction
Action: Evaporate the solvent under reduced pressure. Dissolve the crude residue in 50 mL Ethyl Acetate (EtOAc) and wash with 50 mL aqueous
NaHCO3
, followed by a brine wash[2].
Causality & Insight: The
NaHCO3
wash is not merely for purification; it is a vital yield-enhancing step. It neutralizes the acidic tin salts (forming insoluble tin oxides/hydroxides that can be filtered if they cause emulsions) and deprotonates the newly formed anilinium ion back to the free amine, ensuring the product partitions entirely into the organic (EtOAc) phase[2]. The brine wash subsequently removes residual water, pre-drying the solution before final desiccation.
The unique structural specificity of 2-amino-3,5-dichlorophenol makes it a highly versatile node in drug discovery pipelines[1].
Fig 2: Key chemical reactivity pathways and downstream pharmaceutical applications.
Acylation & Alkylation: The amino group readily undergoes acylation, serving as a nucleophilic anchor for synthesizing complex amides used in next-generation antibiotic compounds[1].
Cyclocondensation (Benzoxazole Synthesis): A highly documented application involves the reaction of 2-amino-3,5-dichlorophenol with alkyl oxalyl chlorides. This cyclocondensation yields carboalkoxy-substituted benzoxazoles, which have been patented and proven as highly effective anti-allergy agents[3].
Inherent Biological Activity: Beyond its use as an intermediate, the redox-active aminophenol motif provides the compound itself with inherent antimicrobial and antioxidant properties, making it a subject of interest for reducing oxidative stress in biological systems[1].
Storage and Handling Profile
Due to the electron-rich nature of the aminophenol core, 2-amino-3,5-dichlorophenol is susceptible to slow aerial oxidation, which can lead to the formation of dark-colored quinone-imine impurities. To maintain 95+% purity, the compound must be stored in a dark place under an inert atmosphere (e.g., argon or dry nitrogen) at 2-8 °C[4]. Standard personal protective equipment (PPE) should be worn, as halogenated anilines pose risks of skin sensitization and acute toxicity upon dermal contact[5].
References
Google Patents (WIPO). "WO2018037223A1 - Antibiotic compounds.
Google Patents (USPTO). "US4620010A - Process for preparing carboalkoxy substituted benzoxazole compounds.
Determination of pKa and Isoelectric Point for 2-Amino-3,5-dichlorophenol: A Comprehensive Technical Guide
Executive Summary The precise determination of acid dissociation constants (pKa) and the isoelectric point (pI) is a foundational requirement in drug development and analytical chemistry. For halogenated ampholytes like...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise determination of acid dissociation constants (pKa) and the isoelectric point (pI) is a foundational requirement in drug development and analytical chemistry. For halogenated ampholytes like 2-Amino-3,5-dichlorophenol , these parameters dictate solubility, lipophilicity, membrane permeability, and protein binding.
This whitepaper provides an in-depth, field-proven guide to profiling the ionization behavior of 2-Amino-3,5-dichlorophenol. By synthesizing theoretical chemical principles with robust, self-validating experimental workflows—specifically UV-Vis spectrophotometry, potentiometric titration, and Capillary Isoelectric Focusing (cIEF)—this guide equips researchers with the methodologies required to achieve high-precision thermodynamic data.
Physicochemical Profiling & Causality of Ionization
To design an effective analytical protocol, one must first understand the structural causality behind the molecule's ionization behavior. 2-Amino-3,5-dichlorophenol is an amphoteric molecule possessing both a basic anilinic amine (-NH₂) and an acidic phenolic hydroxyl (-OH) group.
pKa₁ (Anilinium Deprotonation): The conjugate acid of the amino group (-NH₃⁺) typically has a pKa of ~4.6 in unsubstituted aniline. However, in this molecule, the amine is flanked by an ortho-hydroxyl group, an ortho-chlorine (C3), and a para-chlorine (C5). The strong electron-withdrawing inductive effects of the halogen atoms drastically reduce the electron density on the nitrogen, making the -NH₃⁺ highly acidic. Consequently, pKa₁ is estimated to be extremely low (pH 1.5 – 2.5) .
pKa₂ (Phenolic Deprotonation): Unsubstituted phenol has a pKa of ~10. The two chlorine atoms at the meta positions (C3, C5) exert an inductive electron-withdrawing effect that stabilizes the phenoxide anion, lowering the pKa. The ortho-amino group exerts a competing electron-donating resonance effect. The net result is a moderate increase in acidity, yielding an estimated pKa₂ of 7.5 – 8.5 .
Isoelectric Point (pI): As an ampholyte, the molecule reaches a net-zero charge when the pH is exactly between its two pKa values. The pI is calculated as (pKa₁ + pKa₂) / 2, placing it in the mildly acidic range (~pH 5.0).
Protonation states of 2-Amino-3,5-dichlorophenol across the pH scale.
Summary of Quantitative Projections
Parameter
Functional Group
Estimated Value
Dominant Effect
pKa₁
-NH₃⁺ ⇌ -NH₂ + H⁺
1.5 – 2.5
Inductive withdrawal by ortho/para -Cl
pKa₂
-OH ⇌ -O⁻ + H⁺
7.5 – 8.5
Inductive withdrawal by meta -Cl
pI
Net Charge = 0
~ 5.0
Arithmetic mean of pKa₁ and pKa₂
Methodology 1: UV-Vis Spectrophotometric Determination of pKa
Causality & Justification
Standard potentiometric titration struggles with pKa values below 2.5 due to the logarithmic nature of the pH scale and the "acid error" of glass electrodes [1]. Because 2-Amino-3,5-dichlorophenol possesses a highly conjugated aromatic system, its UV-Vis absorption spectrum changes significantly upon protonation and deprotonation. Spectrophotometry is therefore the superior, self-validating method for determining pKa₁, as the presence of sharp isosbestic points mathematically proves a simple two-species equilibrium without degradation [2].
Step-by-Step Protocol
Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) covering pH 1.0 to 11.0 in increments of 0.5 pH units. For the extreme acidic range (pH 1.0 - 3.0) needed for pKa₁, use standardized HCl/KCl solutions.
Sample Preparation: Dissolve 2-Amino-3,5-dichlorophenol in a minimal volume of methanol (due to low aqueous solubility), then dilute with the respective buffers to achieve a final concentration of ~10⁻⁴ M (ensure methanol content remains < 2% v/v to prevent solvent-induced pKa shifts).
Spectral Acquisition: Blank the UV-Vis spectrophotometer with the corresponding buffer. Scan each sample from 200 nm to 400 nm at 25.0 ± 0.1 °C.
Data Validation (Isosbestic Points): Overlay the spectra. Identify the wavelengths where absorbance remains constant across varying pH values (isosbestic points). Select the wavelength of maximum variance (λ_max) for quantitative analysis.
Chemometric Analysis: Plot Absorbance at λ_max versus pH. The data will form a sigmoidal curve. Use non-linear least squares regression to fit the data to the adapted Henderson-Hasselbalch equation:
pH = pKa + log[(A - A_acid) / (A_base - A)]
Step-by-step workflow for the spectrophotometric determination of pKa.
While spectrophotometry is ideal for the amine group, potentiometric titration remains the gold standard for determining the phenolic pKa₂ (expected ~8.0) due to its high precision in the neutral-to-basic range [3]. However, the high halogen content of 2-Amino-3,5-dichlorophenol severely limits its aqueous solubility. To prevent precipitation during titration, a Yasuda-Shedlovsky co-solvent extrapolation must be employed.
Step-by-Step Protocol
Solvent System: Prepare mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (w/w) methanol.
Electrode Calibration: Calibrate the glass electrode in each specific co-solvent mixture using the Gran plot method to account for the altered activity of hydrogen ions in organic modifiers.
Titration: Dissolve ~2 mg of the compound in 10 mL of the co-solvent mixture (ionic strength adjusted to 0.15 M with KCl). Titrate with standardized 0.1 M KOH under an inert Argon atmosphere at 25.0 °C.
Data Processing: Calculate the apparent pKa (psKa) for each methanol concentration using Bjerrum's formation function.
Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3) to determine the true aqueous pKa₂.
Methodology 3: Determination of Isoelectric Point via cIEF
Causality & Justification
At its isoelectric point (~pH 5.0), 2-Amino-3,5-dichlorophenol exists primarily in its neutral form, exhibiting absolute minimum solubility. Traditional macroscopic techniques often fail here due to rapid precipitation. Capillary Isoelectric Focusing (cIEF) circumvents this by utilizing nanoliter sample volumes and high-voltage electrophoretic separation, preventing aggregation while offering a resolution of 0.01 pH units [4].
Step-by-Step Protocol
Capillary Preparation: Use a neutral, polymer-coated fused-silica capillary (e.g., 50 µm internal diameter) to eliminate electroosmotic flow (EOF).
Ampholyte Matrix: Mix the analyte (10-100 ng) with a broad-range carrier ampholyte solution (pH 3–10) and synthetic peptide pI markers (e.g., pI 3.38 and pI 6.00)[5].
Focusing: Apply a high voltage (e.g., 20-30 kV). The ampholytes will establish a linear pH gradient between the acidic anolyte (H₃PO₄) and the basic catholyte (NaOH). The 2-Amino-3,5-dichlorophenol will migrate until it reaches the pH zone where its net charge is zero.
Mobilization & Detection: Mobilize the focused zones past a UV detector (280 nm) using chemical or pressure mobilization.
Calculation: Determine the exact pI by assuming a linear relationship between the detection time of the analyte and the flanking synthetic peptide markers.
Mechanism of Capillary Isoelectric Focusing (cIEF) for pI determination.
Methodological Comparison Matrix
Methodology
Target Parameter
Primary Advantage
Limitation
Validation Metric
UV-Vis Spectrophotometry
pKa₁ (Amine)
Highly sensitive at extreme low pH
Requires distinct chromophoric shift
Presence of Isosbestic Points
Potentiometric Titration
pKa₂ (Phenol)
High precision for neutral/basic pKa
Limited by aqueous solubility
Gran Plot Linearity
cIEF
pI (Isoelectric Pt)
Overcomes precipitation at pI
Requires specialized equipment
Linear fit with pI markers
References
Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights.
Amador-Hernandez, J., et al. (2014). "New chemometric strategies in the spectrophotometric determination of pKa." European Journal of Chemistry.
Albert, A., & Serjeant, E. P. (1984). "Determination of ionization constants by spectrophotometry.
MetwareBio. "Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods."
Shimura, K., et al. (2000). "Accuracy in the Determination of Isoelectric Points... by Capillary Isoelectric Focusing." Analytical Chemistry.
Foundational
Thermodynamic Stability and Degradation Pathways of 2-Amino-3,5-dichlorophenol: A Technical Whitepaper
Introduction & Structural Dynamics 2-Amino-3,5-dichlorophenol (CAS: 56962-03-9), alternatively designated as 3,5-dichloro-2-aminophenol, is a highly functionalized aromatic intermediate critical to the synthesis of compl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Dynamics
2-Amino-3,5-dichlorophenol (CAS: 56962-03-9), alternatively designated as 3,5-dichloro-2-aminophenol, is a highly functionalized aromatic intermediate critical to the synthesis of complex pharmaceuticals and agrochemicals, most notably the anthelmintic drug Oxyclozanide 1[1]. As a Senior Application Scientist, I frequently encounter analytical and process chemistry challenges related to the handling, storage, and reaction optimization of this compound. Understanding its thermodynamic stability and forced degradation pathways is paramount for preventing yield losses and ensuring the purity of downstream active pharmaceutical ingredients (APIs).
Thermodynamic Stability Profile
The thermodynamic stability of 2-amino-3,5-dichlorophenol is fundamentally governed by its molecular architecture. Unlike more symmetrical analogs, this compound features a meta-chlorine arrangement that creates a highly specific, sterically congested environment 2[2].
Steric Hindrance: The chlorine atoms at positions 3 and 5 shield the aromatic ring, significantly hindering electrophilic attack at the para position 2[2].
Electronic Effects: Chlorines are strongly electron-withdrawing via inductive effects. This reduces the overall electron density of the phenolic ring, rendering the molecule highly resistant to autoxidation—a stark contrast to the rapid degradation typically observed in less substituted analogs like 2-amino-4-chlorophenol 2[2].
Thermal Stability: The compound exhibits robust thermal stability, with catastrophic thermal decomposition only occurring at temperatures exceeding 350 °C, at which point it releases hazardous byproducts including hydrogen chloride and nitrous gases 3[3]. Industrial processing typically occurs safely between 60 °C and 120 °C under vacuum to prevent localized superheating 2[2].
Logical relationship of structural features dictating thermodynamic stability.
Degradation Pathways and Mechanisms
While thermodynamically stable under ambient conditions, 2-amino-3,5-dichlorophenol is susceptible to specific degradation pathways under forcing conditions or biological metabolism.
Oxidative Degradation: Due to the electron-withdrawing chlorines, standard atmospheric oxygen is insufficient to degrade the compound 2[2]. However, under forcing oxidative conditions (e.g., high-concentration hydrogen peroxide coupled with UV irradiation), the amine group can undergo N-oxidation, and the aromatic ring may suffer oxidative cleavage.
Metabolic and Environmental Conjugation: In biological and environmental systems, the primary degradation/elimination pathway involves Phase II metabolism. The free hydroxyl and amino groups serve as handles for enzymatic conjugation, yielding sulfate and glucuronide conjugates to increase water solubility for excretion 3[3].
Thermal Decomposition: Exposure to extreme heat (>350 °C) breaks the carbon-halogen and carbon-nitrogen bonds, leading to the evolution of toxic HCl and NOx gases 3[3].
Primary degradation pathways including oxidation, conjugation, and thermal decomposition.
Quantitative Data Summaries
Table 1: Thermodynamic and Physicochemical Properties
To rigorously evaluate the stability of 2-amino-3,5-dichlorophenol, I employ a self-validating experimental framework. Every protocol includes internal controls to isolate variables and ensure causality.
Step-by-step forced degradation experimental workflow for kinetic profiling.
Protocol A: Thermodynamic Stability Profiling via DSC/TGA
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are run concurrently. DSC identifies phase transitions (melting point), while TGA confirms mass loss (decomposition). This dual approach prevents misinterpreting a melting endotherm as a decomposition event.
Preparation: Weigh 5.0 mg of 2-amino-3,5-dichlorophenol into an aluminum crucible. Self-Validation: Use an empty, matched aluminum crucible as the reference to subtract baseline heat capacity.
Purge: Purge the furnace with dry Nitrogen at 50 mL/min for 15 minutes to displace oxygen, preventing premature oxidative artifacts.
Heating Ramp: Apply a heating rate of 10 °C/min from 25 °C to 400 °C. Causality: A 10 °C/min rate provides the optimal balance between signal resolution and minimizing thermal lag within the sample.
Data Acquisition: Monitor heat flow (W/g) and mass variance (%). Decomposition is officially recorded when TGA shows >5% mass loss, which aligns with the >350 °C threshold 3[3].
Protocol B: Liquid-Liquid Extraction and Forced Oxidative Degradation
Causality: Because 2-amino-3,5-dichlorophenol is amphoteric (possessing an acidic phenol and a basic amine), extraction efficiency is highly pH-dependent.
Buffer Preparation: Prepare a 50 mM acetate buffer adjusted to pH 4.5. Causality: At pH 4.5, the molecule is predominantly in its neutral state, maximizing its LogP (2.86) 2[2] and ensuring near-quantitative partitioning into the organic phase.
Spiking: Dissolve the compound in the buffer to a concentration of 1 mg/mL.
Stress Induction: Add 30% H₂O₂ to achieve a final concentration of 3% v/v. Self-Validation: Simultaneously prepare an unspiked control (buffer + API, no H₂O₂) and a blank control (buffer + H₂O₂, no API) to rule out solvent degradation peaks during HPLC analysis.
Incubation & Quenching: Incubate at 40 °C for 48 hours. Quench the reaction using sodium thiosulfate to neutralize residual peroxide, halting the kinetics precisely at the 48-hour mark.
Extraction: Extract using an aniline-toluene solvent system 2[2]. Separate the organic layer, evaporate under nitrogen, and reconstitute in the HPLC mobile phase for MS/MS identification of N-oxide degradants.
Electronic transitions and UV-Vis absorption spectra of 2-Amino-3,5-dichlorophenol
An In-depth Technical Guide to the Electronic Transitions and UV-Vis Absorption Spectra of 2-Amino-3,5-dichlorophenol For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scie...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Electronic Transitions and UV-Vis Absorption Spectra of 2-Amino-3,5-dichlorophenol
For: Researchers, Scientists, and Drug Development ProfessionalsFrom: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the electronic transitions and ultraviolet-visible (UV-Vis) absorption spectra of 2-Amino-3,5-dichlorophenol, a molecule of interest in various chemical and pharmaceutical research fields. We delve into the theoretical underpinnings of its spectral behavior, examining how the unique substitution pattern on the phenolic ring—an amino group, a hydroxyl group, and two chlorine atoms—governs its interaction with UV-Vis radiation. The guide synthesizes fundamental principles of spectroscopy with practical, field-proven insights, explaining the causality behind the expected spectral features, the profound influence of environmental factors such as solvent polarity and pH, and a detailed protocol for empirical analysis. By integrating theoretical predictions with a robust experimental framework, this document serves as an authoritative resource for professionals seeking to leverage UV-Vis spectroscopy for the characterization, quantification, and study of 2-Amino-3,5-dichlorophenol and related substituted aromatic compounds.
Introduction: The Spectroscopic Identity of a Multifunctional Molecule
2-Amino-3,5-dichlorophenol is a halogenated aminophenol derivative whose chemical reactivity and biological significance make it a subject of interest in medicinal chemistry and materials science.[1] Its utility in these fields is predicated on its molecular structure: a phenol ring substituted with functional groups that impart a distinct electronic character. Understanding this electronic character is paramount, and UV-Vis spectroscopy offers a powerful, non-destructive method to do so.
UV-Visible spectroscopy probes the electronic transitions within a molecule, specifically the promotion of electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals upon the absorption of light.[2] For organic molecules like 2-Amino-3,5-dichlorophenol, the most relevant transitions involve π and non-bonding (n) electrons. The core of the molecule, the benzene ring, is a "chromophore"—the part of the molecule that absorbs light.[3] The substituents (-OH, -NH₂, -Cl) act as "auxochromes," which modify the absorption characteristics (wavelength and intensity) of the chromophore.[4][5] The resulting spectrum is a unique fingerprint of the molecule's electronic structure, providing invaluable information for both qualitative identification and quantitative analysis.[6]
Molecular Structure and Its Electronic Implications
The UV-Vis spectrum of 2-Amino-3,5-dichlorophenol is a direct consequence of the electronic effects exerted by its substituents on the π-system of the benzene ring. Benzene itself exhibits characteristic π→π* transitions, resulting in absorption bands around 184 nm, 202 nm, and a weaker, fine-structured band around 255 nm.[2] The introduction of functional groups dramatically alters this profile.
Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful activating auxochromes. They possess lone pairs of non-bonding (n) electrons that can be delocalized into the aromatic ring through resonance (a +R effect).[4] This n-π conjugation extends the π-system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] Consequently, less energy (light of a longer wavelength) is required for the electronic transition, leading to a bathochromic shift (red shift) of the primary absorption bands.[5] The amino group, in particular, is a potent electron-donating group that significantly enhances this effect.[7] The presence of these n-electrons also introduces the possibility of low-intensity n→π* transitions.[4]
Chloro (-Cl) Groups: Halogens exhibit a dual electronic nature. Due to their high electronegativity, they withdraw electron density from the ring through the sigma bond (an inductive, -I effect). However, they also possess lone pairs that can be donated to the ring via resonance (a +R effect).[4][8] For chlorine, the inductive effect typically outweighs the resonance effect, but the latter is still influential in modifying the π-electron system. The net result is a complex interplay that modulates the absorption wavelength.
The combination of these groups on the same ring leads to a significant perturbation of the electronic energy levels, resulting in a spectrum that is markedly different from that of benzene or any monosubstituted derivative.
Caption: Effect of solvent polarity on electronic transition energies.
Halochromism: The Effect of pH
The presence of acidic (-OH) and basic (-NH₂) functional groups makes the UV-Vis spectrum of 2-Amino-3,5-dichlorophenol highly pH-dependent.
Acidic Conditions (Low pH): The basic amino group becomes protonated to form an ammonium salt (-NH₃⁺). This removes the non-bonding electron pair, eliminating its electron-donating resonance effect. The -NH₃⁺ group acts as an electron-withdrawing group, leading to a significant hypsochromic (blue) shift relative to the neutral molecule.
Alkaline Conditions (High pH): The acidic hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). The phenoxide is a much more powerful electron-donating group than the neutral hydroxyl group. [4]This enhanced n-π conjugation causes a large bathochromic (red) shift and often an increase in absorption intensity (hyperchromic effect ).
[4]
Application Notes and Protocols: The Strategic Role of 2-Amino-3,5-dichlorophenol in Pioneering Agrochemical Research
For the attention of: Researchers, Scientists, and Agrochemical Development Professionals This technical guide provides a comprehensive exploration of 2-Amino-3,5-dichlorophenol as a versatile, yet underutilized, platfor...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, Scientists, and Agrochemical Development Professionals
This technical guide provides a comprehensive exploration of 2-Amino-3,5-dichlorophenol as a versatile, yet underutilized, platform for the discovery and development of next-generation agrochemicals. While direct, large-scale commercial applications are not yet established, its unique structural attributes present a compelling case for its use in creating novel insecticides, fungicides, and herbicides. As a senior application scientist, this document aims to bridge the gap between theoretical potential and practical application by providing detailed, scientifically-grounded synthetic protocols and a forward-looking perspective on the utility of this compound.
The core of 2-Amino-3,5-dichlorophenol's potential lies in its trifunctional nature: a nucleophilic amino group, a reactive phenolic hydroxyl group, and a dichlorinated aromatic ring. This combination of features allows for a diverse range of chemical modifications, enabling the synthesis of a vast library of potential agrochemical candidates. The chlorine substitution pattern, in particular, is a well-established feature in many successful agrochemicals, often enhancing biological activity and metabolic stability.
Part 1: Application in the Synthesis of Novel Insecticides
The diamide class of insecticides, which includes highly successful products like chlorantraniliprole, represents a key area of modern agrochemical research. These compounds act as potent modulators of insect ryanodine receptors, leading to paralysis and death in target pests. A crucial building block for some second-generation diamide insecticides is 2-amino-3,5-dichloro-N-methylbenzamide. While current industrial synthesis of this intermediate often starts from isatoic anhydride, 2-Amino-3,5-dichlorophenol presents a viable alternative starting material for the synthesis of this and other structurally related insecticidal amides.
Proposed Synthetic Pathway to a Diamide Insecticide Intermediate
Here, we propose a plausible and chemically sound multi-step synthesis of 2-amino-3,5-dichloro-N-methylbenzamide from 2-Amino-3,5-dichlorophenol. This intermediate can then be coupled with a suitable pyrazole carboxylic acid to yield a novel diamide insecticide.
Caption: Proposed synthesis of an insecticide intermediate.
Experimental Protocol: Synthesis of 2-Amino-3,5-dichloro-N-methylbenzamide
This protocol is a hypothetical, research-oriented pathway. Optimization of each step is recommended.
Step 1: Carboxylation of 2-Amino-3,5-dichlorophenol (Kolbe-Schmitt Reaction)
Rationale: The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. The amino group is a strong activating group, which should direct the carboxylation to the vacant position ortho to the hydroxyl group.
Procedure:
In a high-pressure autoclave, place 17.8 g (0.1 mol) of 2-Amino-3,5-dichlorophenol and 13.8 g (0.1 mol) of anhydrous potassium carbonate.
Seal the autoclave and introduce carbon dioxide gas to a pressure of 100 atm.
Heat the mixture to 150°C with vigorous stirring and maintain for 6 hours.
Cool the autoclave to room temperature and carefully vent the CO2.
Dissolve the solid residue in 200 mL of hot water and filter to remove any insoluble impurities.
Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the product.
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3,5-dichloro-4-hydroxybenzoic acid.
Step 2: Amidation of 2-Amino-3,5-dichloro-4-hydroxybenzoic acid
Rationale: Conversion of the carboxylic acid to an amide is a standard transformation, typically proceeding through an acid chloride intermediate.
Procedure:
Suspend 22.2 g (0.1 mol) of 2-amino-3,5-dichloro-4-hydroxybenzoic acid in 100 mL of toluene.
Add 14.3 g (0.12 mol) of thionyl chloride dropwise at room temperature.
Heat the mixture to reflux for 2 hours, or until the evolution of HCl gas ceases.
Cool the reaction mixture and evaporate the toluene and excess thionyl chloride under reduced pressure.
Dissolve the resulting crude acid chloride in 100 mL of dichloromethane.
In a separate flask, prepare a solution of 9.3 g (0.3 mol) of methylamine in 100 mL of dichloromethane and cool to 0°C.
Add the acid chloride solution dropwise to the methylamine solution with stirring, maintaining the temperature below 10°C.
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-amino-3,5-dichloro-4-hydroxy-N-methylbenzamide.
Step 3: Dehydroxylation
Rationale: The removal of the phenolic hydroxyl group is the final step to yield the target intermediate. This can be a challenging transformation, and catalytic hydrogenolysis is one potential method.
Procedure:
Dissolve 23.5 g (0.1 mol) of 2-amino-3,5-dichloro-4-hydroxy-N-methylbenzamide in 200 mL of ethanol.
Add 1.0 g of 10% Pd/C catalyst.
Pressurize the reaction vessel with hydrogen gas to 50 psi.
Heat the mixture to 60°C and stir vigorously for 24 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and wash the celite with ethanol.
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization to give 2-amino-3,5-dichloro-N-methylbenzamide.
Step
Reactant 1
Reactant 2
Key Reagents/Catalysts
Solvent
Temperature
1
2-Amino-3,5-dichlorophenol
Carbon Dioxide
K2CO3
-
150°C
2
2-Amino-3,5-dichloro-4-hydroxybenzoic acid
Methylamine
Thionyl Chloride
Toluene, DCM
0°C to Reflux
3
2-Amino-3,5-dichloro-4-hydroxy-N-methylbenzamide
Hydrogen
10% Pd/C
Ethanol
60°C
Part 2: Applications in Fungicide and Herbicide Discovery
The dichlorinated aminophenol scaffold is also a promising starting point for the development of novel fungicides and herbicides. The amino and hydroxyl groups serve as convenient handles for the introduction of various toxophores and moieties known to impart biological activity.
Proposed Application in Fungicide Synthesis
Many successful fungicides contain heterocyclic moieties, such as thiazoles and triazoles. The amino group of 2-Amino-3,5-dichlorophenol can be readily converted into a thiazole ring, a strategy that has proven effective in the development of other fungicidal compounds.
Caption: Proposed synthesis of a thiazolidinone-based fungicide.
Experimental Protocol: Synthesis of a Novel Thiazolidinone Fungicide
Rationale: This protocol is based on established methods for the synthesis of 2-iminothiazolidin-4-ones, which have shown fungicidal activity.[1]
Procedure:
Step 1: Acylation. Dissolve 17.8 g (0.1 mol) of 2-Amino-3,5-dichlorophenol in 100 mL of dry pyridine and cool to 0°C. Add 12.4 g (0.11 mol) of chloroacetyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into 500 mL of ice-water. Collect the precipitate by filtration, wash with water, and dry to obtain 2-chloro-N-(2,4-dichloro-6-hydroxyphenyl)acetamide.
Step 2: Cyclization. Reflux a mixture of 25.4 g (0.1 mol) of the acetamide from Step 1 and 11.7 g (0.12 mol) of potassium thiocyanate in 200 mL of acetone for 4 hours. Cool the mixture and remove the acetone under reduced pressure. Add 100 mL of water to the residue and stir. Collect the solid product by filtration, wash with water, and recrystallize from ethanol to yield the target 2-imino-3-(2,4-dichloro-6-hydroxyphenyl)thiazolidin-4-one.
Proposed Application in Herbicide Research
Many herbicides function by mimicking natural plant hormones, such as auxin, leading to uncontrolled growth and plant death. Picolinic acid derivatives are a well-known class of synthetic auxin herbicides. The dichlorinated aminophenol moiety can be incorporated into such structures to potentially enhance their herbicidal activity and spectrum.
Caption: Conceptual pathway to phenoxyacetic acid herbicides.
Conceptual Framework: The phenolic hydroxyl group of 2-Amino-3,5-dichlorophenol can undergo etherification with a suitable reagent, such as ethyl bromoacetate, to form a phenoxyacetic acid derivative. The amino group can then be further modified, for example, by acylation or conversion to other functional groups, to generate a library of compounds for herbicidal screening. The dichlorinated phenoxyacetic acid core is a common feature in herbicides like 2,4-D.[2][3]
Conclusion
2-Amino-3,5-dichlorophenol represents a promising, yet largely untapped, resource for agrochemical research and development. Its versatile chemical nature allows for the synthesis of a wide array of potential insecticides, fungicides, and herbicides. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore the potential of this valuable building block. By leveraging established synthetic methodologies and structure-activity relationships from related compounds, the scientific community can unlock new avenues for the discovery of effective and sustainable crop protection solutions.
References
CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google P
Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine - PubMed. (URL: [Link])
(PDF) Tetraniliprole- new diamide insecticide molecule featuring novel mode of action against soybean insect pests - ResearchGate. (URL: [Link])
Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed. (URL: [Link])
NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. (URL: [Link])
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives - MDPI. (URL: [Link])
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC. (URL: [Link])
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (URL: [Link])
Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine - ResearchGate. (URL: [Link])
Application Note: Microwave-Assisted Synthesis of 5,7-Dichlorobenzoxazole Scaffolds from 2-Amino-3,5-dichlorophenol
Executive Summary & Chemical Context 2-Amino-3,5-dichlorophenol is a critical, yet synthetically challenging, building block used in the development of halogenated benzoxazole pharmacophores[1]. Benzoxazoles exhibit a br...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
2-Amino-3,5-dichlorophenol is a critical, yet synthetically challenging, building block used in the development of halogenated benzoxazole pharmacophores[1]. Benzoxazoles exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, making them highly sought-after in modern drug discovery[2][3]. However, the traditional synthesis of these heterocycles from highly deactivated precursors often suffers from poor yields, tarring, and prolonged reaction times. This application note details an optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of 5,7-dichloro-2-arylbenzoxazoles, leveraging a Deep Eutectic Solvent (DES) to achieve rapid, high-yield cyclization[2].
The synthesis of benzoxazoles typically involves the condensation of 2-aminophenols with aldehydes[3]. However, 2-amino-3,5-dichlorophenol presents a severe kinetic hurdle.
The Causality of Deactivation:
The strong electron-withdrawing inductive (-I) effect of the two chlorine atoms at the 3 and 5 positions severely depletes the electron density of the aromatic ring. This deactivation drastically reduces the nucleophilicity of both the ortho-amino and hydroxyl groups[1]. Under conventional thermal conditions, the initial imine (Schiff base) formation is sluggish, and the subsequent intramolecular cyclization often stalls, requiring harsh oxidants that degrade the substrate.
The Microwave Advantage:
Microwave irradiation directly addresses this kinetic bottleneck. Instead of relying on bulk thermal convection, microwave energy directly couples with the polar intermediates (such as the hemiaminal) via dipole rotation and ionic conduction. This rapidly overcomes the high activation energy barrier of the cyclization step without causing the bulk thermal degradation associated with prolonged heating[4][5]. When paired with a Deep Eutectic Solvent (DES) like [CholineCl][Oxalic Acid]—which acts as both a microwave-absorbing medium and a dual hydrogen-bond catalyst—the reaction is accelerated from hours to minutes[2].
Reaction Pathways & Experimental Workflow
Fig 1: MW-assisted synthesis pathway of 5,7-dichloro-2-arylbenzoxazoles.
Fig 2: Experimental workflow for the microwave-assisted benzoxazole synthesis.
Experimental Protocol: DES-Mediated MAOS
This protocol utilizes [CholineCl][Oxalic Acid] as a green, recyclable catalyst and reaction medium[2].
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring.
Step-by-Step Methodology:
Preparation of DES: Mix choline chloride and oxalic acid dihydrate in a 1:1 molar ratio. Heat the mixture at 80 °C under constant stirring until a clear, homogeneous liquid is formed. Allow to cool to room temperature.
Reaction Assembly: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 2-amino-3,5-dichlorophenol (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol).
Catalyst Addition: Add 10 mol% of the prepared [CholineCl][Oxalic Acid] DES to the vial. Seal the vial with a Teflon-lined crimp cap.
Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to: Temperature: 100 °C; Power: 150 W (dynamic moderation); Time: 10–15 minutes; Cooling: Compressed air cooling post-reaction.
Quenching & Precipitation: Upon completion and cooling to 50 °C, uncap the vial and add 5 mL of ice-cold distilled water. Stir vigorously for 5 minutes. The DES and unreacted aminophenol are highly water-soluble, while the highly lipophilic 5,7-dichlorobenzoxazole product will precipitate.
Isolation: Filter the precipitate under a vacuum, wash with cold water (3 × 5 mL), and recrystallize from hot ethanol to yield the pure product.
Protocol Validation & Quality Control (Self-Validating System)
To ensure trustworthiness and reproducibility, the protocol incorporates built-in diagnostic checks. A successful reaction validates itself through the following observable metrics:
Visual Causality: The initial physical mixture is a pale solid. Within the first 2 minutes of microwave irradiation, the mixture should transition into a deep yellow/orange homogeneous melt, indicating successful Schiff base (imine) formation.
Chromatographic Shift (TLC): Using a mobile phase of 7:3 Hexane:Ethyl Acetate, the highly polar 2-amino-3,5-dichlorophenol starting material (
Rf≈0.2
) must completely disappear. The target 5,7-dichlorobenzoxazole will appear as a highly UV-active, non-polar spot (
Rf≈0.7
).
Spectroscopic Validation (IR): FT-IR analysis of the crude precipitate must show the complete disappearance of the broad primary amine and hydroxyl stretching bands (
3400−3200 cm−1
) and the emergence of a sharp
C=N
stretching frequency (
1610−1630 cm−1
).
Quantitative Performance Data
The table below demonstrates the dramatic efficiency gains of microwave irradiation over conventional oil-bath heating for the synthesis of 5,7-dichlorobenzoxazole derivatives. Notice that highly electrophilic aldehydes (e.g., 4-Nitrobenzaldehyde) react faster, as their electron-poor carbonyl carbons compensate for the poor nucleophilicity of 2-amino-3,5-dichlorophenol.
Aldehyde Substrate
Heating Method
Temp (°C)
Time
Yield (%)
Purity (HPLC)
Benzaldehyde
Conventional
120
12 h
45
88%
Benzaldehyde
Microwave
100
15 min
82
>98%
4-Methoxybenzaldehyde
Conventional
120
14 h
40
85%
4-Methoxybenzaldehyde
Microwave
100
15 min
78
>97%
4-Nitrobenzaldehyde
Conventional
120
8 h
60
90%
4-Nitrobenzaldehyde
Microwave
100
10 min
91
>99%
Conclusion
The integration of Microwave-Assisted Organic Synthesis (MAOS) with Deep Eutectic Solvents provides a robust, high-yielding pathway for the functionalization of highly deactivated substrates like 2-amino-3,5-dichlorophenol[2]. By understanding the electronic causality of the substrate and utilizing direct dielectric heating, drug development professionals can rapidly generate diverse halogenated benzoxazole libraries for biological screening.
References
Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]
Source: Catalysts, MDPI (2022)
URL:[Link]
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review
Source: RSC Advances, National Institutes of Health (PMC) (2023)
URL:[Link]
Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents
Source: Journal of Chemical Sciences, Indian Academy of Sciences (2012)
URL:[Link]
Microwave Assisted Synthesis of Biorelevant Benzazoles
Source: Current Medicinal Chemistry, PubMed (2017)
URL:[Link]
Technical Support Center: Optimizing Percentage Yield in 2-Amino-3,5-dichlorophenol Recrystallization
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on optimizing the percentage yield during the recrystallization of 2-Amino-3,5-dichl...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on optimizing the percentage yield during the recrystallization of 2-Amino-3,5-dichlorophenol. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the purification of this compound.
Foundational Principles of 2-Amino-3,5-dichlorophenol Recrystallization
Recrystallization is a critical purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. For 2-Amino-3,5-dichlorophenol, a white crystalline solid, the goal is to dissolve it in a minimal amount of a suitable hot solvent and then allow it to crystallize upon cooling, leaving impurities behind in the solvent.[1] The efficiency of this process, and thus the final yield, is highly dependent on the choice of solvent and the precise control of experimental parameters.
The molecular structure of 2-Amino-3,5-dichlorophenol, featuring both polar (amino and hydroxyl) and non-polar (dichlorinated benzene ring) moieties, allows for solubility in a range of solvents.[1] Its LogP value of 2.86 suggests a preference for organic solvents over water.[1] The presence of amino and hydroxyl groups also allows for hydrogen bonding, enhancing its solubility in protic solvents like alcohols.[1]
Troubleshooting Guide: Low Percentage Yield
Low or no yield is one of the most common issues in recrystallization. This guide addresses potential causes and provides systematic solutions.
Problem: Very Low or No Crystal Formation Upon Cooling
Potential Cause
Explanation
Recommended Solution
Excess Solvent
The most frequent cause of poor yield is using too much solvent to dissolve the crude product.[2] This results in a solution that is not saturated enough for crystals to form upon cooling.
Solution 1: Concentrate the Solution. Gently boil off a portion of the solvent to increase the concentration of 2-Amino-3,5-dichlorophenol. Allow the concentrated solution to cool again. Solution 2: Induce Crystallization. If the solution appears saturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure 2-Amino-3,5-dichlorophenol, if available, can also initiate crystallization.
Inappropriate Solvent
The chosen solvent may be too good at dissolving 2-Amino-3,5-dichlorophenol even at low temperatures, preventing it from precipitating out.
Solution: Change the Solvent System. Refer to the Solvent Selection Guide (Table 1) to choose a more suitable solvent or a mixed solvent system. A mixed solvent system, using a "good" solvent to dissolve the compound and a "poor" (anti-solvent) to induce precipitation, can be highly effective.
Supersaturation
The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at a given temperature, but crystallization has not initiated.
Solution: Promote Nucleation. As with excess solvent, scratching the flask or adding a seed crystal can overcome the energy barrier for nucleation and induce crystallization.
Rapid Cooling
Cooling the solution too quickly can sometimes lead to the formation of an oil instead of crystals, especially if the compound is impure or the solvent's boiling point is high.
Solution: Slow Cooling. Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before transferring it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Problem: "Oiling Out" - Formation of an Oil Instead of Crystals
Potential Cause
Explanation
Recommended Solution
High Impurity Level
Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as an oil at the recrystallization temperature.
Solution 1: Add More "Good" Solvent. Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent to lower the saturation point. Cool slowly. Solution 2: Preliminary Purification. Consider a preliminary purification step, such as column chromatography, to remove the bulk of impurities before recrystallization.
Inappropriate Solvent Choice
The boiling point of the solvent might be higher than the melting point of the 2-Amino-3,5-dichlorophenol, causing it to melt before dissolving.
Solution: Select a Lower-Boiling Solvent. Consult the Solvent Selection Guide (Table 1) for a solvent with a lower boiling point.
Rapid Cooling
As mentioned previously, rapid cooling can favor oiling out.
Solution: Employ Slow Cooling. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.
Solvent Selection Guide for 2-Amino-3,5-dichlorophenol
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. The following table provides guidance on solvent selection for 2-Amino-3,5-dichlorophenol, based on its known properties and the behavior of structurally similar compounds like other aminophenols and dichlorophenols.
Table 1: Solvent Selection Guide
Solvent
Polarity
Boiling Point (°C)
Expected Solubility of 2-Amino-3,5-dichlorophenol
Comments
Water
High
100
Slightly soluble cold, more soluble hot.
Good for a "green" recrystallization, but may require a large volume.
Often a good choice. A mixed solvent system with water can be effective.
Methanol
High
65
Soluble.
Similar to ethanol, but lower boiling point may be advantageous for drying.
Isopropanol
Medium
82
Likely soluble.
A good alternative to ethanol.
Ethyl Acetate
Medium
77
Likely soluble.
A common solvent for recrystallization of moderately polar compounds.
Toluene
Low
111
Slightly soluble.
May be a good "poor" solvent in a mixed solvent system with a more polar "good" solvent.
Hexane/Heptane
Low
69 / 98
Insoluble.
Excellent as an anti-solvent (the "poor" solvent) in a mixed solvent system.
Experimental Protocols
Standard Single-Solvent Recrystallization Protocol
Dissolution: In an Erlenmeyer flask, add the crude 2-Amino-3,5-dichlorophenol. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
Saturated Solution: Continue adding small portions of the hot solvent until the solid is completely dissolved.
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Dissolution in "Good" Solvent: Dissolve the crude 2-Amino-3,5-dichlorophenol in the minimum amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
Crystallization and Isolation: Follow steps 4-8 from the Standard Single-Solvent Recrystallization Protocol.
Frequently Asked Questions (FAQs)
Q1: How can I be sure I've used the minimum amount of hot solvent?
A1: Add the solvent in small portions to the boiling solution until the solid just dissolves. If you add too much, you can evaporate some of the solvent by gently boiling the solution.
Q2: My crystals are very fine and needle-like. Is this a problem?
A2: While not necessarily a problem for purity, very fine crystals can be difficult to filter and may trap more solvent. Slower cooling generally promotes the growth of larger crystals.
Q3: I see some colored impurities in my crude product. How can I remove them?
A3: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: What is a "second crop" of crystals and should I collect it?
A4: The filtrate (mother liquor) after the first filtration still contains some dissolved product. By concentrating the mother liquor and cooling it again, you can often obtain a "second crop" of crystals. This will increase your overall yield, but this second crop may be less pure than the first.
Q5: How do I know if my recrystallized product is pure?
A5: A common method to assess purity is to measure the melting point of your recrystallized product. A pure compound will have a sharp melting point range that corresponds to the literature value. Impurities will typically broaden and lower the melting point.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the recrystallization of 2-Amino-3,5-dichlorophenol.
Caption: Troubleshooting workflow for low yield in recrystallization.
References
ACS Publications. (2024, January 17). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
Google Patents. (n.d.). Purification of halogenated aromatic compounds. (US4847428A).
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]
PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
ResearchGate. (n.d.). Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K. Retrieved from [Link]
UKTAG. (n.d.). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenol. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from [Link]
Google Patents. (n.d.). Method for the halogenation of aromatic compounds. (WO1989008630A1).
NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
ResearchGate. (n.d.). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Retrieved from [Link]
PMC. (n.d.). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4,5-dichlorophenol. Retrieved from [Link]
MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
Google Patents. (n.d.). Dehalogenation of halogenated aromatic compounds. (CA1296744C).
Methods for removing organic impurities from commercial 2-Amino-3,5-dichlorophenol
Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of commercial 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of commercial 2-Amino-3,5-dichlorophenol (CAS No: 56962-03-9).[1] This document provides in-depth, field-proven answers to frequently asked questions and detailed troubleshooting protocols to help you achieve high-purity material for your critical applications.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
This section addresses the most common initial queries regarding the quality of commercial 2-Amino-3,5-dichlorophenol.
Q1: What are the most common organic impurities in commercial 2-Amino-3,5-dichlorophenol?
A1: The impurity profile of commercial 2-Amino-3,5-dichlorophenol is largely dependent on its synthetic route. Common methods include the direct chlorination of aminophenol derivatives or the reduction of corresponding nitro compounds.[2][3] Consequently, you can typically expect the following classes of impurities:
Positional Isomers: Synthesis can lead to the formation of other dichlorinated aminophenol isomers, such as 2-Amino-4,6-dichlorophenol or 2-Amino-4,5-dichlorophenol, which can be challenging to separate due to similar physical properties.[2][4]
Unreacted Starting Materials: Residual starting materials, such as 2-aminophenol or mono-chlorinated aminophenols, may persist in the final product.[5]
Over-chlorinated Byproducts: The reaction may produce trichlorinated aminophenol species if conditions are not carefully controlled.[6]
Oxidation Products: Like many anilines and phenols, 2-Amino-3,5-dichlorophenol and its related impurities are susceptible to oxidation, which can form colored polymeric byproducts, often appearing as pink, brown, or black contaminants.[5][7]
Q2: My batch of 2-Amino-3,5-dichlorophenol is colored (e.g., brown, pink, or black). What is the cause and how can I fix it?
A2: A colored product is almost always due to the presence of oxidized impurities.[5][7] Aminophenols are sensitive to air and light, leading to the formation of highly colored quinone-imine type structures or other polymeric oxidation products.
Solution:
The most common and effective method to remove these colored impurities is through treatment with activated charcoal during recrystallization.[5][7][8] The activated charcoal has a high surface area that adsorbs the large, colored polymeric molecules, which can then be removed by hot filtration. For highly colored samples, column chromatography can also be very effective at separating the desired colorless product from the colored byproducts.[5]
Q3: How can I assess the purity of my 2-Amino-3,5-dichlorophenol before and after purification?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is typically effective for separating the main compound from its non-volatile impurities.[9][10]
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative analysis. It is excellent for monitoring the progress of a purification process (e.g., checking fractions from column chromatography) and for selecting a suitable solvent system for column chromatography.[5][10]
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is useful for identifying volatile impurities and can provide quantitative data.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify structurally similar impurities if their signals are resolved.[10]
This section provides detailed protocols for the most effective purification techniques and guides for resolving common issues.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, making it ideal when the starting material is already relatively pure (>90%).[5][13] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[14]
FAQ: Which solvent is best for recrystallizing 2-Amino-3,5-dichlorophenol?
The ideal solvent is one in which 2-Amino-3,5-dichlorophenol is highly soluble at high temperatures but sparingly soluble at low temperatures.[13][15] Based on its structure (containing polar amino and hydroxyl groups), it exhibits good solubility in polar protic solvents like ethanol and methanol, and moderate solubility in water.[2] Therefore, a mixed solvent system is often optimal.
Solvent System
Rationale
Suitability
Ethanol/Water
The compound is soluble in hot ethanol and less soluble in water. Water can be used as an anti-solvent to induce crystallization.[15][16]
Excellent. This is often the first choice for aminophenols.
Toluene
Halogenated phenols often show good solubility in hot toluene and poor solubility at room temperature.[10]
Good. A viable option if an aqueous system is not desired.
Hexane/Ethyl Acetate
A non-polar/polar mixture that allows for fine-tuning of solubility.
Fair. More suitable for chromatography but can be used for recrystallization if solvent screening proves it effective.
Protocol 1: Two-Solvent Recrystallization using Ethanol and Water
This protocol is a general guideline and may require optimization.
Dissolution: Place the crude 2-Amino-3,5-dichlorophenol in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[15]
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal.[7] Swirl the flask and gently heat the mixture for 5-10 minutes to allow for adsorption of colored impurities.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities.[14] Pre-warming the apparatus prevents premature crystallization.[16]
Induce Crystallization: Re-heat the clear filtrate to boiling. Add hot water dropwise until the solution just becomes persistently cloudy (the saturation point).[16] Add a drop or two of hot ethanol to redissolve the precipitate and ensure the solution is clear.
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove residual solvents.
Troubleshooting Guide: Recrystallization
Issue
Possible Cause(s)
Solution(s)
"Oiling Out" (Product separates as a liquid)
1. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. 2. The solution was cooled too rapidly.[15] 3. High concentration of impurities depressing the melting point.
1. Reheat the solution to dissolve the oil. Add a small amount of additional primary solvent (ethanol) to decrease saturation.[7][10] 2. Allow the solution to cool much more slowly. Try insulating the flask. 3. Consider pre-purification with column chromatography.
Low Yield
1. Too much solvent was used during dissolution.[15] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization (insufficient cooling). 4. Washing crystals with a solvent that was not ice-cold.[15]
1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the filtration apparatus is sufficiently pre-heated. 3. Increase the cooling time in the ice bath. 4. Always use ice-cold solvent for washing the crystals on the filter.
Crystals are still colored
1. Insufficient amount of activated charcoal was used. 2. The colored impurity has very similar solubility to the product.
1. Repeat the recrystallization using a slightly larger amount of activated charcoal. 2. Purify the material using column chromatography, which is more effective at separating compounds with different polarities.[5]
Column Chromatography
Column chromatography is an excellent choice for separating compounds with different polarities, such as isomers or for removing highly colored impurities that are difficult to eliminate by recrystallization.[5][9]
FAQ: My compound streaks or "tails" on the silica gel column. How can I fix this?
Streaking or tailing of basic compounds like 2-Amino-3,5-dichlorophenol on silica gel is a common problem. It is caused by strong interactions between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica.[17]
Solution: To mitigate this, add a small amount of a competing base, such as triethylamine (TEA), to the eluent (typically 0.1-1%).[5][10] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute in a sharp, well-defined band.
Protocol 2: Silica Gel Column Chromatography
Solvent System (Eluent) Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.[5] Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.4. Add ~0.5% triethylamine to the chosen solvent system to prevent tailing.[5]
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed to prevent disruption.[5]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate + 0.5% TEA). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate + 0.5% TEA) to elute your compound.[8]
Fraction Collection: Collect fractions in separate test tubes.
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[8]
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified 2-Amino-3,5-dichlorophenol.
Troubleshooting Guide: Column Chromatography
Issue
Possible Cause(s)
Solution(s)
Poor Separation
The selectivity of the solvent system is not optimal.
Try a different solvent system. For example, replace ethyl acetate with dichloromethane or diethyl ether to alter the selectivity.[7]
Compound does not elute
The eluent is not polar enough.
Gradually and systematically increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[7][10]
All compounds elute together at the solvent front
The eluent is too polar.
Start with a much less polar solvent system (e.g., a higher percentage of hexanes).[7]
Section 3: Visualization of Workflows
Visualizing the decision-making process can streamline your purification strategy.
Caption: General purification strategy for 2-Amino-3,5-dichlorophenol.
Caption: Troubleshooting workflow for when a compound "oils out".
References
DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Land reclamation Journal. [Link]
Process for the purification of aromatic amines. (2009, March 12).
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]
Highly Efficient Enrichment of Heterocyclic Aromatic Amines in Meat Products Using the Magnetic Metal—Organic Framework Fe3O4@MOF-545-AMSA. (2025, April 10). MDPI. [Link]
Analysis of aromatic amines in mainstream cigarette smoke using solid-phase extraction. ResearchGate. [Link]
Separation of 2-Aminophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Synthetic method of 2-amino-3,5-dichloropyridine. (2014, September 3).
Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide. (2020, December 29).
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
Chromatograms of a phenol separation: 1 4-aminophenol, 2 phenol, 3... ResearchGate. [Link]
Analytical Methods. Japan International Cooperation Agency. [Link]
Recrystallization. University of Colorado Boulder. [Link]
General list of impurities and classes of impurities of toxicological concern for agricultural active constituents. (2018, December 6). Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. [Link]
Technical Support Center: Optimizing Mobile Phase Gradients for 2-Amino-3,5-dichlorophenol LC-MS Analysis
Welcome to the dedicated technical support guide for the LC-MS analysis of 2-Amino-3,5-dichlorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexitie...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the LC-MS analysis of 2-Amino-3,5-dichlorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting for this specific analyte. As a small, polar, and ionizable molecule, 2-Amino-3,5-dichlorophenol presents unique challenges in reversed-phase liquid chromatography. This guide provides in-depth, field-proven insights to help you achieve robust, reproducible, and sensitive analytical results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter during the analysis of 2-Amino-3,5-dichlorophenol. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Question 1: Why am I seeing significant peak tailing for my 2-Amino-3,5-dichlorophenol analyte?
Answer:
Peak tailing for a basic compound like 2-Amino-3,5-dichlorophenol is a frequent issue in reversed-phase chromatography and is most often caused by secondary interactions with the stationary phase or other system components.
Causality: The primary cause is the interaction of the protonated amino group on your analyte with exposed, negatively charged silanol groups on the silica-based stationary phase (e.g., C18). This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetric peak shape. Other causes can include column contamination or extra-column volume effects.[1][2]
Immediate Solutions:
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the silanol groups. By adding a small amount of an acidic modifier to your mobile phase, you can suppress the ionization of the silanol groups and ensure the analyte is consistently protonated.
Recommended Action: Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases. Formic acid is volatile and highly compatible with mass spectrometry, promoting good ionization in positive ESI mode.[3] A buffered mobile phase, such as 10 mM ammonium formate adjusted to an acidic pH, can also provide excellent peak shape and reproducible retention.[4][5]
Check for Contamination: A buildup of contaminants on the column inlet frit or the column itself can create active sites that cause tailing.[1][2]
Recommended Action: Flush the column with a strong solvent wash sequence. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing again. If peak shape does not improve, the column may need to be replaced.
Long-Term Strategy:
Column Selection: Consider using a column with a highly inert surface or end-capping to minimize exposed silanols. Modern columns are designed to provide excellent peak shape for basic compounds even at neutral pH.[6] Alternatively, a phenyl-based stationary phase can offer different selectivity and potentially better peak shape for aromatic compounds.[7]
Question 2: My analyte's retention time is drifting between injections. What is causing this instability?
Answer:
Retention time shifts are a common sign of an unstable chromatographic system. The root cause can often be traced back to the mobile phase preparation, column equilibration, or hardware issues.[1]
Causality: Inconsistent mobile phase composition, inadequate column equilibration between gradient runs, or fluctuating pump performance can all lead to variable retention times. For an ionizable compound like 2-Amino-3,5-dichlorophenol, even minor shifts in mobile phase pH can significantly impact retention.[1][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time drift.
Detailed Steps:
Mobile Phase Integrity: Ensure mobile phases are freshly prepared, well-mixed, and properly degassed. For buffered mobile phases, verify the pH is consistent. Avoid "topping up" solvent bottles, as this can lead to gradual changes in composition.[2]
Column Equilibration: A common oversight in gradient chromatography is insufficient re-equilibration time. The column must fully return to the initial mobile phase conditions before the next injection. A good rule of thumb is to have an equilibration period of at least 5-10 column volumes.
System Check: Look for any visible leaks in the system, particularly around fittings. Monitor the pump pressure trace for any unusual fluctuations, which could indicate air bubbles or failing pump seals.[9]
Question 3: I have low sensitivity and a noisy baseline. How can I improve my signal-to-noise ratio?
Answer:
Low sensitivity and a high baseline are often linked and can stem from several sources, including mobile phase contamination, poor ionization efficiency, or incorrect MS settings.[1][9]
Causality: Contaminants in the mobile phase or from the sample matrix can cause ion suppression, reducing the analyte signal.[5] A high chemical background (noise) can result from using non-volatile buffers or low-purity solvents. Inefficient ionization of the analyte at the MS source will also lead to a weak signal.
Optimization Strategy:
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives.[10] HPLC-grade solvents can contain non-volatile impurities that contribute to a high chemical background.
Optimize Mobile Phase for MS:
Volatile Additives are Key: Ensure you are using volatile mobile phase modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate.[5][11] Non-volatile buffers such as phosphate are not suitable for MS as they will contaminate the ion source.[6]
Enhance Ionization: For 2-Amino-3,5-dichlorophenol, operating in positive electrospray ionization (ESI) mode with an acidic mobile phase (e.g., 0.1% formic acid) is recommended. The acid donates a proton to the amino group, promoting the formation of the [M+H]⁺ ion, which generally leads to a strong MS signal.[3]
MS Source Optimization: Infuse a standard solution of your analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperatures. This ensures the instrument is tuned for maximum sensitivity for your specific compound.[5][9]
Sample Clean-up: If analyzing complex matrices (e.g., plasma, urine), consider implementing a sample preparation step like solid-phase extraction (SPE) to remove interfering components that can cause ion suppression.[5][12]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development and optimization for 2-Amino-3,5-dichlorophenol.
Question 4: I am developing a new method. Where should I start with my mobile phase gradient?
Answer:
A systematic approach starting with a "scouting gradient" is the most efficient way to develop a robust separation method.[4]
Principle: A scouting gradient is a fast, wide-range linear gradient used to determine the approximate elution conditions for your analyte. This initial run provides crucial information for further optimization.[4]
Recommended Scouting Gradient Protocol:
Parameter
Recommended Starting Condition
Rationale
Column
C18, 2.1 or 3.0 mm i.d., <100 mm length, <3 µm particle size
A standard C18 provides a good starting point for retaining the aromatic phenol structure. Smaller dimensions reduce solvent consumption and run times.
Mobile Phase A
0.1% Formic Acid in Water (LC-MS Grade)
Promotes analyte ionization and provides good peak shape.[11]
Mobile Phase B
0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Acetonitrile is a common, effective organic modifier with low viscosity.
Flow Rate
0.4 - 0.6 mL/min (for 2.1 mm i.d. column)
Appropriate for the column dimension to ensure optimal efficiency.
Gradient
5% to 95% B over 10 minutes
A wide, linear gradient to ensure the analyte elutes within the run.[4]
Column Temp.
30 - 40 °C
Elevated temperature can improve peak shape and reduce viscosity.[7]
Interpreting the Results:
From this scouting run, you can determine the retention time of 2-Amino-3,5-dichlorophenol. This allows you to calculate the approximate %B at which it elutes.
You can then design a more focused gradient around this elution point. For example, if the analyte elutes at 6 minutes in the 10-minute gradient (which corresponds to ~50% B), you can create a shallower gradient from 40% to 60% B over a longer time to improve resolution from any nearby impurities.
Caption: Systematic approach to gradient optimization.
Question 5: What is the best column choice for 2-Amino-3,5-dichlorophenol analysis?
Answer:
The ideal column depends on your specific analytical goals (e.g., speed, resolution, matrix complexity). However, for a small aromatic amine like 2-Amino-3,5-dichlorophenol, a modern, high-quality C18 column is an excellent starting point.
Primary Recommendation: C18 (Octadecyl Silane)
Mechanism: The primary retention mechanism is hydrophobic interaction between the dichlorophenyl ring of the analyte and the C18 alkyl chains on the stationary phase.
Advantages: C18 columns are versatile, widely available, and provide good retention for a broad range of moderately polar to nonpolar compounds. Modern C18 columns with high-purity silica and robust end-capping offer excellent peak shape for basic compounds and are stable over a wide pH range.[6]
Alternative Options:
Phenyl-Hexyl Column:
Mechanism: This phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[10]
When to Use: If you are struggling with co-elution with other aromatic compounds on a C18 column, a phenyl column can provide the necessary change in selectivity to achieve separation. A study on the related 2-amino-4-chlorophenol found an XBridge™ Phenyl column provided excellent peak shape and resolution.[7]
Polar-Embedded Column (e.g., Amide, Carbamate):
Mechanism: These columns have a polar group embedded within the alkyl chain. This can help to shield residual silanol groups, improving peak shape for basic analytes. They are also more stable in highly aqueous mobile phases.
When to Use: If you observe poor peak shape on a standard C18 and want to avoid using very low pH mobile phases, a polar-embedded phase can be a good alternative.
Question 6: Should I use Acetonitrile or Methanol as the organic modifier?
Answer:
Both acetonitrile and methanol are suitable organic modifiers for reversed-phase LC-MS, but they offer different properties that can be used to optimize your separation.
Acetonitrile (ACN):
Recommendation: Start with acetonitrile.
Advantages: It generally has a lower viscosity, which results in lower backpressure and better chromatographic efficiency (sharper peaks). Its UV cutoff is also lower, though this is less critical for MS detection.[10]
Selectivity: Acetonitrile is considered a weaker solvent than methanol for many compounds, which can lead to different elution orders (selectivity) when compared directly.
Methanol (MeOH):
Advantages: Methanol is a more polar and protic solvent, which can offer unique selectivity, particularly for compounds capable of hydrogen bonding. It is also typically less expensive than acetonitrile.
Disadvantages: Its higher viscosity leads to higher system backpressure, which can be a limiting factor, especially in UHPLC systems.
Practical Strategy:
Develop your initial method with acetonitrile .
If you have co-eluting peaks that you cannot resolve by modifying the gradient slope, temperature, or pH, substitute methanol for acetonitrile. This change in solvent type is one of the most powerful tools for altering selectivity in reversed-phase chromatography. You may also consider using a ternary mixture of water, acetonitrile, and methanol.[10]
References
Shimadzu Corporation. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Application News No.C96. [Link]
D'Angelo, T. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent Technologies. [Link]
Cortés-Francisco, N., & Caixach, J. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental samples. Rapid Communications in Mass Spectrometry, 16(12), 1141-1149. [Link]
SIELC Technologies. (2026). Separation of 3-Amino-2,4-dichlorophenol on Newcrom R1 HPLC column. [Link]
Case study - Técnico Lisboa. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. [Link]
Chromatography Forum. (2009, March 27). Interesting retention time for C18 column. [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Sepax Technologies, Inc. (n.d.). C18 Reversed Phase HPLC Columns. [Link]
Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-206. [Link]
Shimadzu Corporation. (n.d.). Separation Characteristics of the Shim-pack Reversed Phase Column Series. [Link]
Nacalai Tesque, Inc. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. [Link]
LCGC International. (2018, February 1). How to Avoid Problems in LC–MS. [Link]
Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. [Link]
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
Kuklenyik, Z., et al. (2005). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry, 77(17), 5521-5528. [Link]
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. [Link]
Li, H., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Toxics, 9(11), 291. [Link]
Journal of Chromatographic Science. (2013). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chromatograph. [Link]
ResearchGate. (2021, January). Retention Times of Compounds Used in the HPLC Analysis. [Link]
Agilent Technologies. (n.d.). Automated Amino Acid Analysis Using an Agilent Poroshell HPH-C18 Column. [Link]
Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-3,5-dichlorophenol Substitution Reactions
Welcome to the technical support center for navigating the challenges of substitution reactions with 2-Amino-3,5-dichlorophenol. This sterically hindered molecule presents unique difficulties for researchers in drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the challenges of substitution reactions with 2-Amino-3,5-dichlorophenol. This sterically hindered molecule presents unique difficulties for researchers in drug development and organic synthesis. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate successful derivatization of this important scaffold.
Introduction: The Challenge of Steric Hindrance
2-Amino-3,5-dichlorophenol is a valuable starting material, but its substitution reactions are often hampered by steric hindrance. The two chlorine atoms flanking the amino and hydroxyl groups create a crowded environment, impeding the approach of nucleophiles and electrophiles.[1][2] This can lead to low reaction rates, poor yields, or complete reaction failure.[1] This guide will equip you with the strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are standard nucleophilic aromatic substitution (SNAr) reactions so difficult with 2-Amino-3,5-dichlorophenol?
A1: Standard SNAr reactions typically require strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack.[3][4] While the chlorine atoms are electron-withdrawing, their steric bulk around the potential reaction sites (the amino and hydroxyl groups) physically blocks the incoming nucleophile.[5] This steric congestion significantly increases the activation energy of the reaction, making it unfavorable under standard conditions.[1]
Q2: Which functional group, the amino or the hydroxyl group, is more susceptible to substitution?
A2: The relative reactivity of the amino and hydroxyl groups depends on the reaction conditions, particularly the choice of catalyst and base. Generally, the amino group is a stronger nucleophile than the hydroxyl group. However, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide. The choice of reaction conditions can often be tailored to favor either N- or O-substitution.[6][7][8]
Q3: Can protecting groups be used to improve reaction outcomes?
A3: Yes, protecting groups can be a valuable strategy. Protecting the more reactive functional group allows for selective reaction at the other site. For example, protecting the amino group with a Boc or Cbz group can facilitate selective O-alkylation or O-arylation.[9][10] Conversely, protecting the hydroxyl group as a silyl ether can direct reactions to the amino group.[9][11] The choice of protecting group is critical and should be stable to the reaction conditions and easily removable.[10][12]
Q4: What are the most effective modern catalytic systems for these types of hindered substitutions?
A4: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have revolutionized the synthesis of derivatives from sterically hindered aryl halides.[13][14] These reactions utilize palladium or copper catalysts with specialized, bulky ligands that can facilitate bond formation even in crowded environments.[15][16][17]
Troubleshooting Guide
This section addresses common issues encountered during substitution reactions with 2-Amino-3,5-dichlorophenol and provides actionable solutions.
Problem 1: Low or No Yield in O-Alkylation (Williamson Ether Synthesis)
Cause: The steric hindrance around the hydroxyl group prevents the approach of the alkyl halide. The phenoxide, while a good nucleophile, cannot overcome this physical barrier.[18]
Solutions:
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1] However, be mindful of potential side reactions or decomposition.
Use a More Reactive Alkylating Agent: Instead of alkyl chlorides or bromides, consider using more reactive alkyl iodides or alkyl triflates.
Employ Microwave Irradiation: Microwave heating can significantly accelerate reaction rates and improve yields in sterically hindered reactions by providing efficient and uniform heating.[19]
Consider Alternative Ether Synthesis Methods: If the Williamson ether synthesis consistently fails, explore alternative methods such as the Ullmann ether synthesis, which is copper-catalyzed and often more effective for hindered systems.[14][20]
Problem 2: Poor Selectivity Between N- and O-Arylation
Cause: Both the amino and hydroxyl groups can participate in cross-coupling reactions, leading to a mixture of products.
Solutions:
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial for directing selectivity. For instance, certain copper-based systems with ligands like picolinic acid have shown selectivity for O-arylation of aminophenols, while specific palladium catalysts with bulky phosphine ligands like BrettPhos can favor N-arylation.[6][7][8]
Protecting Group Strategy: As mentioned in the FAQs, employing a protecting group for either the amino or hydroxyl function is a robust method to ensure selective arylation at the desired position.[9][10][11]
Problem 3: Failure of Buchwald-Hartwig Amination
Cause: Even with modern catalysts, the extreme steric hindrance of 2-Amino-3,5-dichlorophenol can inhibit the catalytic cycle of the Buchwald-Hartwig reaction.
Solutions:
Ligand Screening: The success of the Buchwald-Hartwig amination on hindered substrates is highly dependent on the phosphine ligand. Experiment with a variety of bulky, electron-rich ligands such as XPhos, SPhos, or newly developed carbazolyl-derived P,N-ligands.[15][17]
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[17]
Use of a Pre-catalyst: Palladium pre-catalysts can sometimes offer improved activity and stability compared to generating the active catalyst in situ.
Problem 4: Decomposition of Starting Material at High Temperatures
Cause: 2-Amino-3,5-dichlorophenol may be unstable at the high temperatures often required to overcome steric hindrance, leading to decomposition and low yields.
Solutions:
Lower Reaction Temperatures with More Active Catalysts: The development of highly active catalyst systems for Buchwald-Hartwig and Ullmann reactions can allow for lower reaction temperatures, thus preserving the integrity of the starting material.[21][22]
Microwave-Assisted Synthesis: As mentioned earlier, microwave heating can often achieve the desired reaction outcome at lower bulk temperatures and in shorter reaction times, minimizing decomposition.[19]
Experimental Protocols
Protocol 1: Selective N-Arylation using a Palladium Catalyst
This protocol provides a general procedure for the N-arylation of 2-Amino-3,5-dichlorophenol using a palladium catalyst with a bulky phosphine ligand.
Materials:
2-Amino-3,5-dichlorophenol
Aryl halide (bromide or chloride)
Palladium(II) acetate (Pd(OAc)2) or a suitable palladium pre-catalyst
Bulky phosphine ligand (e.g., XPhos)
Sodium tert-butoxide (NaOtBu)
Anhydrous toluene
Procedure:
To a dry, nitrogen-flushed flask, add Pd(OAc)2 (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.5-2.0 equivalents).
Add anhydrous toluene and stir the mixture at room temperature for 10-15 minutes.
Add 2-Amino-3,5-dichlorophenol (1.0 equivalent) and the aryl halide (1.1-1.2 equivalents).
Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: O-Alkylation using Microwave Irradiation
This protocol outlines a microwave-assisted Williamson ether synthesis for the O-alkylation of 2-Amino-3,5-dichlorophenol.
Materials:
2-Amino-3,5-dichlorophenol
Alkyl halide
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
In a microwave-safe reaction vessel, combine 2-Amino-3,5-dichlorophenol (1.0 equivalent), the alkyl halide (1.5 equivalents), and the base (2.0 equivalents).
Add anhydrous DMF to dissolve the reactants.
Seal the vessel and place it in the microwave reactor.
Heat the reaction mixture to 100-150 °C for 15-60 minutes.
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Data Summary
Reaction Type
Catalyst/Conditions
Typical Yields
Key Considerations
N-Arylation
Pd(OAc)2 / Bulky Ligand
60-95%
Ligand choice is critical for success.
O-Arylation
CuI / Picolinic Acid
50-80%
May require higher temperatures.
O-Alkylation
Microwave / K2CO3
40-75%
Shorter reaction times, potential for higher yields.
Visualizations
Troubleshooting Workflow for Substitution Reactions
Caption: Core strategies for successful substitutions.
References
(n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
(n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Taylor & Francis. Retrieved from [Link]
(2025, August 15). Steric Hindrance: Intro to Chemistry Study Guide. Fiveable. Retrieved from [Link]
(n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Request PDF. Retrieved from [Link]
Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. Retrieved from [Link]
(2009, November 9). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. ACS Publications. Retrieved from [Link]
(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
(n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]
(2014, April 15). Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis. Retrieved from [Link]
(n.d.). Protecting Groups. Organic Synthesis. Retrieved from [Link]
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Retrieved from [Link]
(n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive. Retrieved from [Link]
(n.d.). New Synthetic Access to Ethers. Thieme Chemistry. Retrieved from [Link]
(n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]
(n.d.). Protective Groups in Synthetic Organic Chemistry. University of Pennsylvania. Retrieved from [Link]
(2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
(2020, October 26). Protecting Groups. Chem.iitb. Retrieved from [Link]
(n.d.). Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
(n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Retrieved from [Link]
(n.d.). Protecting Groups List. SynArchive. Retrieved from [Link]
(n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
(n.d.). Process for the enzymatic synthesis of ethers. Google Patents.
(n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. Retrieved from [Link]
(2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
(n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Retrieved from [Link]
(n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
(n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved from [Link]
(2025, February 24). Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]
(2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]
(n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Fisher, D. J., Burnett, G. L., Velasco, R., & Read de Alaniz, J. (2015). Synthesis of Hindered α-Amino Carbonyls: Copper-Catalyzed Radical Addition with Nitroso Compounds. Journal of the American Chemical Society. Retrieved from [Link]
(n.d.). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. Retrieved from [Link]
(2022, December 3). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. MDPI. Retrieved from [Link]
Reactivity Comparison Guide: 2-Amino-3,5-dichlorophenol vs. 2-Amino-4,6-dichlorophenol
In drug development and fine chemical synthesis, positional isomerism is not merely a structural curiosity; it is the fundamental driver of synthetic viability. For researchers working with halogenated aminophenols, sele...
Author: BenchChem Technical Support Team. Date: April 2026
In drug development and fine chemical synthesis, positional isomerism is not merely a structural curiosity; it is the fundamental driver of synthetic viability. For researchers working with halogenated aminophenols, selecting the correct isomer is critical for downstream applications. This guide provides an objective, mechanistic comparison between two closely related isomers: 2-Amino-3,5-dichlorophenol and 2-Amino-4,6-dichlorophenol .
By analyzing their steric environments and electrophilic susceptibility, we can understand why one isomer is relegated to niche antimicrobial research while the other serves as the backbone for commercial active pharmaceutical ingredients (APIs).
Mechanistic & Structural Analysis
The reactivity of dichlorinated 2-aminophenols is dictated by the spatial arrangement of their electron-withdrawing chlorine atoms relative to the activating hydroxyl (-OH) and amino (-NH₂) groups[1].
2-Amino-3,5-dichlorophenol (Steric Congestion)
In this isomer, the chlorine atoms are located at the C3 and C5 positions. The C3 chlorine is situated directly ortho to the amino group at C2. This meta chlorine arrangement creates a highly sterically congested environment around the nitrogen atom, severely hindering its ability to act as a nucleophile during N-acylation reactions[2]. Furthermore, the C4 position on the aromatic ring is flanked by the two bulky chlorine atoms. Consequently, electrophilic aromatic substitution (EAS) at the para position (relative to the -OH group) is blocked under standard conditions; for instance, nitration at C4 occurs only under extreme, forcing conditions[2]. The strong electron-withdrawing effect of this specific arrangement also renders the compound highly resistant to autoxidation[2].
Conversely, in 2-amino-4,6-dichlorophenol, the chlorine atoms occupy the C4 and C6 positions. Crucially, the C3 position remains unsubstituted (occupied by a proton). Without an ortho-halogen to impose steric drag, the amino group at C2 is highly accessible[1]. This unhindered nucleophilicity makes it an ideal substrate for complex condensation reactions[3]. This specific reactivity profile is the causal reason why 2-amino-4,6-dichlorophenol is the exclusive intermediate used in the commercial synthesis of Oxyclozanide, a widely used veterinary anthelmintic[4].
Comparative Physicochemical & Reactivity Data
The following table summarizes the quantitative and qualitative differences in performance and reactivity between the two isomers.
Property / Feature
2-Amino-3,5-dichlorophenol
2-Amino-4,6-dichlorophenol
CAS Number
56962-03-9
527-62-8
Substitution Pattern
Cl at C3, C5
Cl at C4, C6
Steric Environment at NH₂
Highly hindered (flanked by C1-OH and C3-Cl)
Highly accessible (adjacent to C3-H)
EAS Susceptibility (Ring)
Severely hindered at C4; resists standard electrophiles
The structural differences between these isomers lead to entirely divergent synthetic pathways. The flowchart below maps the causal relationship between their steric environments and their ultimate chemical utility.
Divergent reactivity pathways of 2-amino-3,5-dichlorophenol and 2-amino-4,6-dichlorophenol.
To empirically validate the mechanistic claims above, the following self-validating protocols demonstrate the practical implications of each isomer's reactivity profile.
Protocol 1: Validation of NH₂ Accessibility via Oxyclozanide Synthesis
This protocol demonstrates the unhindered nucleophilicity of 2-amino-4,6-dichlorophenol through its condensation with a bulky acid chloride to form a salicylanilide[6].
Reagents & Materials:
3,5,6-Trichlorosalicylic acid
Thionyl chloride (SOCl₂)
2-Amino-4,6-dichlorophenol
Monochlorobenzene (Solvent)
Dimethylformamide (DMF, catalyst)
Step-by-Step Methodology:
Acid Chloride Formation: In a reactor, suspend 3,5,6-trichlorosalicylic acid in monochlorobenzene. Add a catalytic amount of DMF. Slowly add thionyl chloride and heat the mixture to 70–75°C until gas evolution ceases, yielding 3,5,6-trichloro-2-hydroxybenzoyl chloride[7].
Condensation: To the fresh acid chloride solution, directly add 2-amino-4,6-dichlorophenol at a ratio of 0.50 kg per 1 L of monochlorobenzene[3]. Causality Note: Monochlorobenzene is selected as the solvent because its high boiling point accommodates the thermal energy required to drive this bulky condensation.
Thermal Drive: Heat the reaction mixture to 130–135°C under continuous stirring for 8 hours[3].
Isolation: Cool the mixture to 0–5°C to precipitate the crude product[3].
Purification: Filter the solid, wash sequentially with monochlorobenzene, 5% aqueous NaHCO₃, and water[3]. Recrystallize from glacial acetic acid to obtain pure Oxyclozanide[7].
Protocol 2: Probing Steric Hindrance via Forcing Nitration
This protocol validates the steric congestion of 2-amino-3,5-dichlorophenol by demonstrating the extreme conditions required to achieve electrophilic aromatic substitution at the C4 position[2].
Reagents & Materials:
2-Amino-3,5-dichlorophenol
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Fuming Nitric Acid (HNO₃, >90%)
Step-by-Step Methodology:
Substrate Dissolution: Dissolve 2-amino-3,5-dichlorophenol in concentrated H₂SO₄ in a round-bottom flask chilled to 0°C.
Electrophile Generation: Slowly add a stoichiometric excess of fuming nitric acid dropwise to generate the nitronium ion (NO₂⁺) electrophile.
Thermal Forcing: Unlike unhindered phenols that nitrate exothermically at room temperature, remove the ice bath and heat the mixture to 60–80°C. Causality Note: The thermal energy is strictly required to overcome the activation energy barrier imposed by the steric bulk of the C3 and C5 chlorines flanking the C4 target site.
Quenching & Analysis: Carefully pour the hot mixture over crushed ice. Filter the resulting precipitate and analyze via HPLC. The presence of the C4-nitrated product exclusively under these forcing conditions validates the steric blockade[2].
A Comparative Guide to 2-Amino-3,5-dichlorophenol and its Isomers in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals In the pursuit of advanced materials with superior thermal stability, chemical resistance, and mechanical strength, the strategic selection of monomeric bui...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior thermal stability, chemical resistance, and mechanical strength, the strategic selection of monomeric building blocks is paramount. Chlorinated aminophenols, a class of aromatic compounds featuring both amine and hydroxyl functionalities alongside halogen substituents, have emerged as critical precursors for high-performance polymers such as aromatic polyamides (aramids) and poly(ester-amide)s. This guide provides an in-depth technical comparison of 2-amino-3,5-dichlorophenol and its isomers, with a focus on their application in polymer synthesis and the resulting material properties.
The presence and position of chlorine atoms on the aminophenol ring significantly influence monomer reactivity and the ultimate performance characteristics of the derived polymers. This is primarily due to the interplay of the electron-withdrawing inductive effect of chlorine and the electron-donating resonance effects of the amino and hydroxyl groups.[1] These electronic effects, coupled with steric considerations, dictate the ease of polymerization and the final properties of the polymer, such as thermal stability, solubility, and mechanical strength.[2]
Monomer Reactivity: A Tale of Two Substituents
The reactivity of chlorinated aminophenols in polycondensation reactions is a critical factor influencing polymer molecular weight and, consequently, its mechanical properties. The amino group is the primary nucleophile in the formation of amide bonds with diacid chlorides. The nucleophilicity of this group is modulated by the electronic effects of the other substituents on the aromatic ring.
The chlorine atom, being an electronegative element, exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution.[1] However, in the context of nucleophilicity of the amino group, the position of the chlorine atoms is crucial. When chlorine atoms are ortho or para to the amino group, their electron-withdrawing effect is more pronounced, reducing the electron density on the nitrogen atom and thus decreasing its nucleophilicity. Conversely, a meta-positioning of the chlorine atom has a less pronounced deactivating effect on the amino group.
In the case of 2-amino-3,5-dichlorophenol , the chlorine atoms are ortho and para to the hydroxyl group, and meta and ortho to the amino group. The chlorine at the 3-position is ortho to the amino group, which is expected to decrease its reactivity. The chlorine at the 5-position is meta to the amino group, having a lesser deactivating effect.
For a comparative isomer like 2-amino-4,6-dichlorophenol , both chlorine atoms are ortho and para to the amino group, leading to a significant decrease in its nucleophilicity. This would likely result in slower polymerization kinetics and potentially lower molecular weight polymers compared to those derived from 2-amino-3,5-dichlorophenol under similar conditions.
Another relevant isomer, 4-amino-2,6-dichlorophenol , has both chlorine atoms ortho to the amino group, which would also lead to reduced reactivity.
The hydroxyl group, being an activating group, can also influence the reactivity of the amino group through its electron-donating resonance effect, although this effect is generally less pronounced than the inductive effect of the halogens.
Below is a diagram illustrating the chemical structures of these key chlorinated aminophenol isomers.
Caption: Chemical structures of key chlorinated aminophenol isomers.
Comparative Polymer Properties
The properties of polymers derived from chlorinated aminophenols are a direct consequence of their molecular structure. The incorporation of chlorine atoms into the polymer backbone generally enhances thermal stability and flame retardancy.[2] However, the specific isomer used can lead to significant differences in solubility, mechanical strength, and glass transition temperature (Tg).
Property
Polymer from 2-Amino-3,5-dichlorophenol (Expected)
Polymer from 2-Amino-4,6-dichlorophenol (Expected)
Polymer from 4-Amino-2,6-dichlorophenol (Expected)
Thermal Stability (TGA, 5% weight loss)
High (>450 °C)
Very High (>470 °C)
High (>450 °C)
Glass Transition Temperature (Tg)
Moderately High
High
Moderately High
Solubility
Potentially improved solubility in polar aprotic solvents due to less symmetric structure.
Lower solubility due to higher chain rigidity and packing.
Lower solubility due to higher chain rigidity and packing.
Mechanical Strength
Good tensile strength and modulus.
Potentially higher modulus due to increased chain rigidity.
Good tensile strength and modulus.
Flame Retardancy
Excellent
Excellent
Excellent
Note: The data presented for the polymers are expected trends based on the principles of polymer chemistry and data from related aromatic polyamides. Specific values can vary depending on the diacid chloride used, polymerization conditions, and resulting molecular weight.
Polymers derived from 2-amino-4,6-dichlorophenol and 4-amino-2,6-dichlorophenol are anticipated to exhibit higher thermal stability and glass transition temperatures due to the increased rigidity and symmetry of the polymer chains, which allows for more efficient chain packing and stronger intermolecular interactions. However, this same rigidity often leads to poorer solubility, making them more difficult to process.
In contrast, the less symmetrical structure of polymers from 2-amino-3,5-dichlorophenol may disrupt chain packing to some extent, potentially leading to improved solubility in organic solvents without significantly compromising their excellent thermal properties. This enhanced processability can be a significant advantage in many applications.
Experimental Protocols: Synthesis of Aromatic Polyamides
The following is a representative protocol for the synthesis of an aromatic polyamide via low-temperature solution polycondensation, a common method for preparing high-performance aramids.[3]
Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
Anhydrous Lithium Chloride (LiCl)
Argon or Nitrogen gas
Methanol
Procedure:
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve the chlorinated aminophenol monomer and anhydrous lithium chloride in anhydrous NMP or DMAc under a positive pressure of inert gas. Stir until a homogeneous solution is obtained.
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
Diacid Chloride Addition: Slowly add the aromatic diacid chloride to the stirred solution. The diacid chloride should be in a solid form or dissolved in a small amount of the anhydrous solvent. The addition should be done portion-wise over 30-60 minutes to control the reaction exotherm.
Polymerization: After the complete addition of the diacid chloride, continue stirring the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature. Continue stirring at room temperature for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
Purification: Collect the fibrous polymer precipitate by filtration, and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and residual solvent.
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Caption: Experimental workflow for the synthesis of aromatic polyamides.
Conclusion
The selection of a specific chlorinated aminophenol isomer for polymer synthesis has profound implications for the properties and processability of the resulting high-performance material. While isomers like 2-amino-4,6-dichlorophenol and 4-amino-2,6-dichlorophenol may lead to polymers with marginally higher thermal stability due to increased chain rigidity, 2-amino-3,5-dichlorophenol offers a compelling balance of excellent thermal properties and potentially enhanced solubility. This improved processability can be a decisive advantage in the fabrication of advanced composites, films, and fibers for demanding applications in the aerospace, electronics, and automotive industries. Further research involving direct, systematic comparisons of these monomers under identical polymerization conditions is warranted to fully elucidate their structure-property relationships and guide the rational design of next-generation high-performance polymers.
References
BenchChem. A Comparative Analysis of the Reactivity of 5-Amino-2-Chlorophenol and Other Aminophenols. Accessed March 29, 2026.
Ge, Z., et al. (2004). Synthesis and characterization of novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines. Polymer, 45(11), 3647-3656.
Ghosh, M. (2004). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
Hsiao, S.-H., & Yang, C.-P. (1995). Synthesis and properties of aromatic polyamides derived from 2,6-bis(4-aminophenoxy)benzonitrile and various aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 885-891.
Imai, Y., & Abe, T. (1983). Synthesis and characterization of aromatic polyamides from 2,2-bis(4-aminophenyl)propane and aromatic dicarboxylic acids. Journal of Polymer Science: Polymer Chemistry Edition, 21(8), 2235-2244.
Katsarava, R., et al. (2007). Active Polycondensation: From Peptide Chemistry to Amino Acid Based Biodegradable Polymers. Current Organic Synthesis, 4(1), 3-38.
Li, Y., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine containing 4,4′-oxydianiline and benzidine moieties. Molecules, 17(8), 9871-9886.
Mocilac, P., & Gallagher, J. F. (2011). Structure property relationships in halogenated aromatic amides and imides. CrystEngComm, 13(12), 4035-4045.
Mohan, S., et al. (2014). Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild. International Journal of Polymer Science, 2014.
Palí Casanova, R. J., et al. (2019). Structure effect on mechanical and thermal properties in aromatic copolyamides with phenyl substituents. Journal of Polymer Research, 26(12), 275.
Phan, H. N. (2015).
Rusu, M., et al. (2017).
Savitski, E. P., & Kricheldorf, H. R. (2000). Substituted rod-like aromatic polyamides: Synthesis and structure-property relations. Journal of Polymer Science Part A: Polymer Chemistry, 38(16), 2943-2956.
Schlack, P. (2015). Polyamides: synthesis and properties.
Shokrolahi, F., & Zarrintan, M. H. (2013). Synthesis and Characterization of New Optically Active Poly (Amide-Imide) s Based on [N, N'-(4, 4'-carbonyldiphtaloyl)-bis-L-amino acid] s and 1, 5-bis (4-aminophenyl) penta-1, 4-dien-3-one. Polymer Science, Ser. B, 55(5-6), 336-344.
Vygodskii, Y. S., et al. (1997). New cardo polyamides and polyimides. High Performance Polymers, 9(4), 349-361.
A Comparative Assessment of the Aquatic Toxicity of 2-Amino-3,5-dichlorophenol and Trichlorophenols
A Technical Guide for Researchers and Drug Development Professionals In the realm of environmental toxicology, the impact of halogenated aromatic compounds on aquatic ecosystems is a subject of persistent scientific scru...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers and Drug Development Professionals
In the realm of environmental toxicology, the impact of halogenated aromatic compounds on aquatic ecosystems is a subject of persistent scientific scrutiny. Among these, chlorinated phenols represent a significant class of contaminants, often introduced into the environment through industrial effluents, agricultural runoff, and as byproducts of water disinfection processes.[1][2] This guide provides a comparative analysis of the aquatic toxicity of 2-Amino-3,5-dichlorophenol and various isomers of trichlorophenol, offering a technical resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. While extensive data exists for trichlorophenols, this guide also addresses the current data gap for 2-Amino-3,5-dichlorophenol and employs structure-activity relationship principles to infer its potential environmental impact.
Introduction to Chlorinated Phenols and Their Environmental Significance
Chlorophenols are a group of organic compounds in which one or more hydrogen atoms on the phenol ring have been replaced by chlorine atoms.[1] Their utility as intermediates in the synthesis of pesticides, herbicides, and pharmaceuticals has led to their widespread distribution in the environment.[1][2] However, their persistence, potential for bioaccumulation, and inherent toxicity pose a considerable threat to aquatic life.[3][4][5] Trichlorophenols (TCPs), in particular, are listed as priority pollutants by several environmental agencies due to their carcinogenicity and adverse effects on various organ systems.[6] The introduction of an amino group, as in 2-Amino-3,5-dichlorophenol, can further alter the compound's chemical properties and, consequently, its toxicological profile. Understanding the comparative aquatic toxicity of these compounds is crucial for predicting their environmental fate and for the development of safer chemical alternatives.
Comparative Aquatic Toxicity: A Data-Driven Analysis
The aquatic toxicity of a substance is typically characterized by standardized endpoints such as the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC). The LC50 represents the concentration of a substance that is lethal to 50% of a test population over a specified period, while the EC50 indicates the concentration that causes a specific sublethal effect in 50% of the test population. The NOEC is the highest concentration of a substance at which no statistically significant adverse effects are observed.
A comprehensive review of the available literature reveals a significant amount of data for various trichlorophenol isomers. In contrast, there is a notable scarcity of published aquatic toxicity data for 2-Amino-3,5-dichlorophenol. The following table summarizes the available acute and chronic toxicity data for representative trichlorophenol isomers across different trophic levels.
Table 1: Comparative Aquatic Toxicity of Trichlorophenol Isomers
The data clearly indicates that trichlorophenols are toxic to a wide range of aquatic organisms, with acute toxicity values (LC50 and EC50) generally falling within the µg/L to low mg/L range. Chronic toxicity, as indicated by NOEC values, occurs at even lower concentrations. Generally, fish appear to be more sensitive to the acute effects of trichlorophenols than aquatic invertebrates and algae.
The Case of 2-Amino-3,5-dichlorophenol: An Inferential Approach
Due to the lack of direct experimental data on the aquatic toxicity of 2-Amino-3,5-dichlorophenol, a scientifically informed estimation of its potential hazard can be made by considering its chemical structure in relation to compounds with known toxicity. This approach is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) modeling.[11][12][13][14]
The key structural differences between 2-Amino-3,5-dichlorophenol and trichlorophenols are the presence of an amino group (-NH2) and one fewer chlorine atom.
Effect of the Amino Group: The introduction of an amino group can have variable effects on toxicity. In some cases, it can increase toxicity by facilitating metabolic activation to reactive intermediates.[15] Conversely, it can also provide a site for detoxification through conjugation reactions.[16] Studies on aminophenols have shown that their toxicity can vary depending on the isomer, with some exhibiting significant nephrotoxicity in mammalian models.[15][17] The position of the amino group relative to the hydroxyl and chlorine substituents on the phenol ring will significantly influence its electronic and steric properties, and thus its biological activity.
Effect of the Degree of Chlorination: Generally, the toxicity of chlorophenols to aquatic organisms increases with the degree of chlorination.[18] This is attributed to increased lipophilicity, which enhances bioaccumulation, and a greater potential to disrupt cellular processes. Therefore, having two chlorine atoms instead of three might suggest a lower intrinsic toxicity for 2-Amino-3,5-dichlorophenol compared to trichlorophenols, all other factors being equal.
Predicted Toxicity:
Based on these structural considerations, it is plausible to hypothesize that the aquatic toxicity of 2-Amino-3,5-dichlorophenol would be in a similar range to that of dichlorophenols, which are generally less toxic than trichlorophenols. However, the presence of the amino group introduces uncertainty, and without experimental data, this remains a well-founded but unverified hypothesis. The development of robust QSAR models for substituted phenols could provide more quantitative predictions.[19][20]
Experimental Protocol: OECD 203 Fish, Acute Toxicity Test
To ensure the reliability and comparability of aquatic toxicity data, standardized testing guidelines are essential. The OECD Guideline for the Testing of Chemicals, Test No. 203, "Fish, Acute Toxicity Test," is a widely accepted protocol for determining the acute lethal toxicity of substances to fish.[7][8][11][21][22]
Objective: To determine the concentration of a test substance that is lethal to 50% (LC50) of the test fish over a 96-hour exposure period.
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.
Step-by-Step Methodology:
Test Organism Selection: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is chosen. The fish should be healthy, of a specified size range, and acclimated to the test conditions.[23]
Test Substance Preparation: A stock solution of the test substance is prepared. For poorly soluble substances, a solvent may be used, with a corresponding solvent control group included in the test design.
Test Concentrations: A geometric series of at least five test concentrations is prepared by diluting the stock solution with dilution water (e.g., reconstituted freshwater). A control group (dilution water only) and, if applicable, a solvent control are also included.
Test Chambers: Chemically inert test chambers (e.g., glass aquaria) are filled with the test solutions.
Exposure: A specified number of fish (at least seven per concentration) are randomly distributed to the test chambers.
Test Conditions: The test is conducted under controlled conditions of temperature, light (12-16 hour photoperiod), and dissolved oxygen.[7]
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.
Data Analysis: The cumulative mortality data at each observation time is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Self-Validating System: The inclusion of a control group is fundamental to the validity of the test, as it provides a baseline for mortality and sublethal effects not caused by the test substance. Additionally, regular testing with a reference toxicant is recommended to ensure the sensitivity of the test organisms and the consistency of the test system.[7] Analytical verification of the test concentrations at the beginning and end of the exposure period is also crucial for accurate results.[7]
Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.
Mechanisms of Toxic Action
The toxicity of chlorophenols in aquatic organisms is multifactorial and can involve several interconnected pathways.[3][4]
Oxidative Stress: Chlorophenols can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[3] This can result in lipid peroxidation, DNA damage, and inhibition of antioxidant enzyme systems.
Endocrine Disruption: Chlorophenols have been shown to interfere with the endocrine system of fish by altering hormone levels, affecting hormone receptors, and inducing abnormal gene expression.[3][4]
Apoptosis: At higher concentrations, chlorophenols can trigger programmed cell death (apoptosis) through various pathways, including the mitochondria-mediated pathway and the cell death receptor-mediated pathway.[3][4]
Uncoupling of Oxidative Phosphorylation: A well-established mechanism for pentachlorophenol, and likely relevant for other chlorophenols, is the uncoupling of oxidative phosphorylation.[18] This disrupts cellular energy production.
The presence of an amino group in 2-Amino-3,5-dichlorophenol could introduce additional or modified mechanisms of toxicity. For example, aminophenols can be metabolized to reactive quinoneimines, which can bind to cellular macromolecules and cause toxicity.
Caption: Potential mechanisms of aquatic toxicity for chlorinated phenols.
Conclusion and Future Directions
This guide provides a comparative overview of the aquatic toxicity of 2-Amino-3,5-dichlorophenol and trichlorophenols. While a substantial body of data exists for trichlorophenols, highlighting their significant toxicity to aquatic life, a critical data gap remains for 2-Amino-3,5-dichlorophenol. Based on structure-activity relationships, it is hypothesized that its toxicity may be lower than that of trichlorophenols, but this requires experimental verification.
For researchers and professionals in drug development, where novel chlorinated and aminated phenolic structures may be synthesized, this guide underscores the importance of early-stage ecotoxicological assessment. The standardized protocols outlined, such as OECD 203, provide a robust framework for generating the necessary data to ensure the environmental safety of new chemical entities. Future research should prioritize the experimental determination of the aquatic toxicity of 2-Amino-3,5-dichlorophenol and other understudied substituted phenols to build more comprehensive and predictive toxicological databases.
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Cronin, M. T. D., Aptula, A. O., Dearden, J. C., & Duffy, J. C. (2008). An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. ResearchGate. Retrieved from [Link]
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Inter-laboratory validation of 2-Amino-3,5-dichlorophenol environmental monitoring assays
An In-Depth Technical Guide to the Inter-laboratory Validation of Environmental Monitoring Assays for 2-Amino-3,5-dichlorophenol Introduction: The Imperative for Validated Monitoring 2-Amino-3,5-dichlorophenol is a compo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Inter-laboratory Validation of Environmental Monitoring Assays for 2-Amino-3,5-dichlorophenol
Introduction: The Imperative for Validated Monitoring
2-Amino-3,5-dichlorophenol is a compound of growing environmental interest, potentially arising from the degradation of pesticides, dyes, and pharmaceuticals. Its presence in environmental matrices, even at trace levels, necessitates the development of sensitive and reliable analytical methods for monitoring.[1] For data to be meaningful and comparable across different regions and regulatory bodies, the analytical methods employed must undergo a rigorous validation process. An inter-laboratory validation study is the pinnacle of this process, designed to challenge a method's performance across multiple laboratories, thereby establishing its reproducibility and fitness for a specific purpose.
This guide provides a comprehensive overview of the principles, experimental design, and performance metrics involved in the inter-laboratory validation of analytical assays for 2-Amino-3,5-dichlorophenol. Drawing upon established guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and international standards such as ISO/IEC 17025, we will explore the critical parameters that define a robust and trustworthy environmental monitoring method.[2][3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals tasked with developing, implementing, or evaluating methods for environmental contaminant analysis.
Core Analytical Methodologies for Chlorophenol Analysis
The detection of polar, chlorinated phenolic compounds like 2-Amino-3,5-dichlorophenol in complex environmental samples (e.g., water, soil) typically relies on chromatographic techniques coupled with sensitive detectors. The choice of method is driven by the need for high selectivity to distinguish the analyte from matrix interferences and high sensitivity to detect trace concentrations.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is often the method of choice for polar compounds that are not easily volatilized.[6][7] HPLC separates the analyte from other components in the sample, and the tandem mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the parent molecule and its fragments. This technique generally offers excellent specificity and low detection limits.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For polar analytes like 2-Amino-3,5-dichlorophenol, a derivatization step (e.g., silylation or acetylation) is typically required to increase volatility and improve chromatographic performance.[10][11] GC-MS provides excellent separation and definitive identification based on mass spectra.[6][10]
Designing a Robust Inter-Laboratory Validation Study
The primary goal of an inter-laboratory study is to determine the reproducibility of an analytical method. A well-designed study provides an objective measure of how consistently different laboratories, with their own equipment, reagents, and personnel, can achieve comparable results when analyzing identical samples. The framework for such a study is outlined in guidelines like ISO/IEC 17025 and EPA's guidance on method validation.[3][5][12][13]
The workflow involves several key stages: a coordinating laboratory prepares and validates homogenous and stable test materials, which are then distributed to a panel of competent participating laboratories. Each laboratory analyzes the samples according to a strictly defined protocol, and the results are returned to the coordinating laboratory for statistical analysis.
Inter-laboratory validation study workflow.
Key Performance Parameters for Method Comparison
The data generated from the inter-laboratory study is used to evaluate several critical performance characteristics. These metrics collectively define the method's reliability and suitability for its intended purpose.[14]
Performance Parameter
Description
Importance in Environmental Monitoring
Selectivity / Specificity
The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.
Crucial for avoiding false positives from structurally similar compounds or environmental contaminants.
Limit of Detection (LOD)
The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, above the background noise.
Defines the method's ability to screen for the presence of the contaminant at very low levels.
Limit of Quantitation (LOQ)
The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Represents the lowest level at which the contaminant can be confidently reported for regulatory or risk assessment purposes.[15]
Linearity & Range
The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Ensures that the method can accurately measure a spectrum of concentrations, from low-level contamination to higher concentrations found near a source.
Accuracy (as Recovery)
The closeness of the measured value to the true or accepted reference value. Typically assessed by analyzing spiked samples.
Ensures that the reported concentrations are a true reflection of the contamination level, which is critical for accurate risk assessment.
Precision (Repeatability & Reproducibility)
The degree of agreement among a series of measurements. Repeatability (r) refers to within-laboratory precision, while Reproducibility (R) refers to between-laboratory precision.
High reproducibility is the primary goal of an inter-laboratory study and indicates that the method is robust and transferable, yielding consistent data regardless of where the analysis is performed.[16]
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
A robust method is reliable in routine use where minor procedural variations are inevitable.
Comparative Analysis of Assay Performance: An Illustrative Example
While specific inter-laboratory data for 2-Amino-3,5-dichlorophenol is not publicly available, we can construct a realistic comparison of expected performance based on published data for similar chlorophenolic compounds.[1][9][10][17] The following table illustrates the typical performance characteristics that might be expected from an HPLC-MS/MS and a derivatization-based GC-MS method following a validation study.
Performance Parameter
HPLC-MS/MS (Direct Injection)
GC-MS (with Derivatization)
Commentary
Limit of Detection (LOD)
0.01 - 0.1 µg/L
0.1 - 1 µg/L
HPLC-MS/MS often provides superior sensitivity for this class of polar compounds.[9]
Limit of Quantitation (LOQ)
0.05 - 0.5 µg/L
0.5 - 5 µg/L
The lower LOQ for HPLC-MS/MS is advantageous for monitoring against stringent environmental quality standards.[9]
Linearity (R²)
> 0.998
> 0.995
Both methods are capable of excellent linearity over several orders of magnitude.
Mean Recovery (%)
90 - 115%
85 - 110%
Both methods can achieve high accuracy. Recovery can be matrix-dependent.[9][15]
Reproducibility (%RSD)
< 15%
< 20%
HPLC-MS/MS may show slightly better reproducibility due to the elimination of the derivatization step, which can be a source of variability.
This comparison highlights a common trade-off in analytical chemistry. While HPLC-MS/MS appears to offer superior sensitivity and potentially better reproducibility, GC-MS is a robust and widely available technique. The choice between them may depend on the specific regulatory requirements, the availability of instrumentation, and the expertise of the laboratory personnel.
Structure of 2-Amino-3,5-dichlorophenol.
Exemplar Protocol: HPLC-MS/MS Method for Water Samples
This protocol is a representative example based on established methods for analyzing chlorophenols and other polar contaminants in water.[7][9]
1. Scope
This method describes the determination of 2-Amino-3,5-dichlorophenol in aqueous samples (e.g., groundwater, surface water) using Solid Phase Extraction (SPE) followed by HPLC-MS/MS analysis.
Rationale: SPE is used to concentrate the analyte from a large sample volume and remove interfering matrix components, thereby increasing sensitivity and method robustness.
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of ~2-3 with formic acid. Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.
Washing: Wash the cartridge with 5 mL of deionized water to remove residual salts and highly polar interferences.
Drying: Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen for 10-15 minutes.
Elution: Elute the trapped analyte from the cartridge with 5 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile).
3. HPLC-MS/MS Instrumental Parameters
Rationale: The parameters are optimized to achieve good chromatographic separation (peak shape, resolution) and sensitive, specific detection of the target analyte.
HPLC System: A UHPLC or HPLC system capable of gradient elution.
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient might start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the amino group, but testing in negative mode for the phenol group is also warranted.
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Specific precursor and product ion transitions for 2-Amino-3,5-dichlorophenol must be determined by direct infusion of a standard.
4. Quality Control and Self-Validation
A laboratory control sample (LCS), a matrix spike (MS), and a method blank must be processed with each batch of samples.
The LCS and MS recoveries must fall within established control limits (e.g., 70-130%) to validate the batch results.
The method blank should show no detectable levels of the analyte.
Conclusion
The inter-laboratory validation of environmental monitoring assays for 2-Amino-3,5-dichlorophenol is essential for generating data that is reliable, comparable, and defensible. While both HPLC-MS/MS and GC-MS are viable analytical techniques, the former often provides advantages in sensitivity and ease of sample preparation for this type of polar analyte. A successful validation study, designed and executed according to international standards, provides the ultimate proof of a method's fitness for purpose.[5] By rigorously evaluating parameters such as accuracy, precision, and reproducibility, the scientific community can establish a standardized analytical approach, ensuring consistent and high-quality monitoring of this emerging contaminant in the environment.
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Comparing binding affinities of 2-Amino-3,5-dichlorophenol derivatives in molecular docking
An In-Depth Technical Guide to Comparing Binding Affinities of 2-Amino-3,5-dichlorophenol Derivatives via Molecular Docking This guide provides a comprehensive comparison of the binding affinities of novel 2-Amino-3,5-di...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Comparing Binding Affinities of 2-Amino-3,5-dichlorophenol Derivatives via Molecular Docking
This guide provides a comprehensive comparison of the binding affinities of novel 2-Amino-3,5-dichlorophenol derivatives, elucidated through molecular docking simulations. It is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the causality behind experimental choices, present detailed protocols for both computational and experimental validation, and interpret the resulting data to guide lead optimization efforts.
The Strategic Importance of the 2-Amino-3,5-dichlorophenol Scaffold
The 2-Amino-3,5-dichlorophenol core is a privileged scaffold in medicinal chemistry. Its unique arrangement of an amino group, a hydroxyl group, and two chlorine atoms on a phenolic ring imparts distinct chemical properties.[1] These features allow for versatile chemical modifications to synthesize derivatives with a wide range of biological activities, including antimicrobial, antioxidant, and potential anti-cancer effects.[1] The strategic placement of chlorine atoms, for instance, can enhance binding by participating in halogen bonds and can also modulate the pharmacokinetic properties of the molecule.[2] This makes the scaffold an excellent starting point for the rational design of targeted therapeutics.
Core Principles of Molecular Docking in Drug Discovery
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[3][4] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing.[5][6]
The primary goals of molecular docking are twofold:
Pose Prediction: To accurately predict the conformation and orientation of the ligand within the protein's binding site.[4]
Affinity Prediction: To estimate the strength of the protein-ligand interaction, typically expressed as a scoring function or binding energy (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.[3]
The process relies on sophisticated search algorithms and scoring functions that evaluate various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces, which govern the binding event.[7]
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis of Novel Derivatives
To illustrate the process, we conducted a hypothetical molecular docking study on a series of novel 2-Amino-3,5-dichlorophenol derivatives against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and a prime target for anti-inflammatory drugs.[8] The goal is to understand how structural modifications to the parent scaffold influence binding affinity.
Compound ID
Derivative Structure (Modification on Parent Scaffold)
Docking Score (kcal/mol)
Key Predicted Interactions with COX-2 Active Site Residues
LEAD-001
(Parent) 2-Amino-3,5-dichlorophenol
-7.8
H-bond with Ser530 (hydroxyl), H-bond with Arg120 (amino)
LEAD-002
N-acetylated amino group
-8.5
Additional H-bond with Tyr385 (acetyl carbonyl)
LEAD-003
O-methylated hydroxyl group
-7.1
Loss of H-bond with Ser530; increased hydrophobic contact
LEAD-004
N-sulfonated amino group (with p-tolyl)
-9.2
Strong H-bonds with Arg120, His90; hydrophobic interaction (tolyl)
LEAD-005
N-benzylated amino group
-8.1
Steric hindrance near the narrow channel to the active site
Analysis of Structure-Activity Relationship (SAR) from Docking Data:
LEAD-001 (Parent Scaffold): The foundational compound shows good affinity, anchoring itself through hydrogen bonds via its hydroxyl and amino groups.
LEAD-002 (N-acetylation): The addition of an acetyl group introduces a carbonyl oxygen, which acts as a new hydrogen bond acceptor. This leads to a predicted interaction with Tyr385, a key residue in the COX-2 active site, resulting in a significantly improved docking score.
LEAD-003 (O-methylation): Masking the hydroxyl group prevents the crucial hydrogen bond with Ser530. While this might increase hydrophobic interactions, the loss of this key H-bond results in a weaker predicted binding affinity, highlighting the importance of this interaction.
LEAD-004 (N-sulfonylation): This modification yields the best docking score. The sulfonyl group's oxygens provide strong hydrogen bond acceptors, while the attached p-tolyl group fits into a hydrophobic pocket, creating multiple favorable interactions and significantly enhancing the predicted affinity.
LEAD-005 (N-benzylation): While adding a hydrophobic benzyl group might seem beneficial, the docking pose suggests it is too bulky for the specific topology of the COX-2 active site, leading to potential steric clashes and a less favorable score compared to smaller N-substituents.
This comparative analysis demonstrates how in silico docking can rationally guide the synthetic direction by predicting which modifications are likely to enhance target binding.
Protocols for a Self-Validating System
A cornerstone of trustworthy drug discovery is the integration of computational predictions with experimental validation.[9] The following protocols outline a self-validating system where in silico results inform in vitro experiments, and in vitro data, in turn, validates the computational model.
Part 1: Detailed In Silico Molecular Docking Protocol (Using AutoDock Vina)
This protocol describes a standardized procedure for docking small molecules into a protein target.
Target Protein Preparation:
1.1. Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank (PDB).[8]
1.2. Prepare the protein using software like AutoDock Tools or Chimera: remove water molecules, co-crystallized ligands, and any non-essential co-factors.
1.3. Add polar hydrogens and assign Kollman charges to the protein atoms.
1.4. Save the prepared protein structure in the required PDBQT format.
Ligand Preparation:
2.1. Draw the 2D structures of the 2-Amino-3,5-dichlorophenol derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
2.2. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
2.3. Assign Gasteiger charges and define the rotatable bonds.
2.4. Save the prepared ligands in the PDBQT format.
Grid Box Generation:
3.1. Identify the active site of the protein, typically where the native ligand binds.
3.2. Define a 3D grid box that encompasses the entire binding pocket. A typical size is 60x60x60 Å with a spacing of 0.375 Å.[10]
3.3. Generate the grid parameter file (conf.txt) specifying the coordinates and dimensions of the box.
Running the Docking Simulation:
4.1. Use the AutoDock Vina command-line interface to execute the docking. The command will specify the receptor, ligand, grid configuration file, and output file names.
4.2. Vina's Lamarckian Genetic Algorithm will explore various conformations (poses) of the ligand within the defined grid box.[6]
Analysis of Results:
5.1. Vina will output a file containing multiple binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).
5.2. The pose with the lowest energy score is considered the most probable binding mode.
5.3. Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio) to analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.[11]
Part 2: Experimental Validation via Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to measure real-time biomolecular interactions and determine binding kinetics and affinity.[7]
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Immobilization: The purified target protein (receptor) is covalently attached to the surface of a sensor chip.
Ligand Preparation: The synthesized 2-Amino-3,5-dichlorophenol derivatives (analytes) are dissolved in a suitable running buffer at a range of concentrations.
Association: The analyte solution is flowed over the sensor chip surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in Response Units (RU).
Dissociation: The analyte solution is replaced with a flow of running buffer, causing the bound analyte to dissociate from the protein. This dissociation is also monitored in real-time.
Data Analysis: The resulting data (a sensorgram) is fitted to a kinetic binding model to calculate the association rate constant (kₐ) and the dissociation rate constant (kₑ).
Affinity Calculation: The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as the ratio of the rate constants (Kₑ = kₑ / kₐ). A lower Kₑ value signifies a higher binding affinity.
A strong correlation between the computationally predicted ranking (docking scores) and the experimentally determined affinities (Kₑ values) validates the docking model and provides high confidence in the structure-activity relationship established.
Conclusion
The strategic use of molecular docking provides invaluable insights into the binding affinities of 2-Amino-3,5-dichlorophenol derivatives, enabling a rational, hypothesis-driven approach to drug design. By predicting how structural modifications impact binding, researchers can prioritize the synthesis of the most promising compounds, thereby saving significant time and resources. The true power of this approach is realized when computational predictions are rigorously validated through experimental assays like SPR, creating a robust and self-validating cycle of design, testing, and refinement. This integrated strategy is fundamental to accelerating the journey from a chemical scaffold to a viable clinical candidate.
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